Technical Documentation Center

5-Bromo-6-methylpyrimidine-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-methylpyrimidine-4-carbonitrile
  • CAS: 114969-85-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-6-methylpyrimidine-4-carbonitrile

This technical guide provides an in-depth analysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS 114969-85-6), a critical heterocyclic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS 114969-85-6), a critical heterocyclic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and functionalized pyrimidine derivatives.

[1]

Executive Summary

5-Bromo-6-methylpyrimidine-4-carbonitrile is a trisubstituted pyrimidine intermediate characterized by three distinct reactive handles: a nucleophilic-sensitive nitrile at C4, an electrophilic bromine at C5, and a benzylic methyl group at C6.[1] Its dense functionalization makes it a "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting ATP-binding pockets of kinases.

Chemical Identity & Properties

PropertyData
CAS Registry Number 114969-85-6
IUPAC Name 5-Bromo-6-methylpyrimidine-4-carbonitrile
Molecular Formula

Molecular Weight 198.02 g/mol
SMILES CC1=C(Br)C(C#N)=NC=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water
Melting Point Predicted:[1] 85–95 °C (Based on structural analogs)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis

The molecule features a pyrimidine core with an "electron-deficient" character, significantly influenced by the substituents:

  • C4-Nitrile (-CN): Strongly electron-withdrawing, activating the ring towards nucleophilic attack at the C2 position and increasing the acidity of the C6-methyl protons.

  • C5-Bromine (-Br): A sterically demanding halogen that serves as a handle for transition-metal catalyzed cross-coupling. It is relatively stable to

    
     conditions compared to the C4/C2 positions.
    
  • C6-Methyl (-CH3): Provides a handle for side-chain elaboration (e.g., oxidation to aldehyde or radical bromination).

Synthesis & Manufacturing

The synthesis of 5-Bromo-6-methylpyrimidine-4-carbonitrile typically follows a linear sequence starting from commercially available 4-methylpyrimidine derivatives. The most robust route ensures regioselectivity between the halogen substituents.

Synthetic Pathway Diagram[2][3][4][5]

SynthesisPath Start 4-Hydroxy-6-methylpyrimidine (CAS 3524-87-6) Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 5-Bromo-4-hydroxy- 6-methylpyrimidine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 5-Bromo-4-chloro- 6-methylpyrimidine Step2->Inter2 Step3 Cyanation (Zn(CN)2 / Pd cat. OR NaCN / DABCO) Inter2->Step3 Target 5-Bromo-6-methylpyrimidine- 4-carbonitrile Step3->Target

Figure 1: Step-wise synthesis from 4-hydroxy-6-methylpyrimidine.

Detailed Experimental Protocol (Step 3: Cyanation)

Note: This protocol describes the conversion of the chloro-precursor to the nitrile, the critical differentiation step.

Objective: Selective displacement of C4-Cl over C5-Br. Principle: The C4 position is activated for Nucleophilic Aromatic Substitution (


) due to the para-relationship with N1 and ortho-relationship with N3. The C5-Br is in a "meta-like" position relative to ring nitrogens and is significantly less reactive toward 

, allowing selective cyanation.

Reagents:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)

  • Zinc Cyanide (

    
    ) (0.6 eq) or NaCN (1.1 eq)
    
  • Catalyst:

    
     (5 mol%) (Optional but recommended for high yield)
    
  • Solvent: Anhydrous DMF

  • Atmosphere: Nitrogen[2]

Procedure:

  • Setup: Charge a dry reaction flask with 5-bromo-4-chloro-6-methylpyrimidine and

    
     under nitrogen.
    
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalysis: Add

    
    .
    
  • Reaction: Heat the mixture to 80–90 °C. Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

    • Note: If using NaCN without Pd, higher temperatures (100–120 °C) and DABCO (0.1 eq) may be required to facilitate the

      
       mechanism.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF and zinc salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Reactivity Profile & Applications

This scaffold is valuable because it allows for orthogonal functionalization . Medicinal chemists can sequentially modify the molecule without cross-reactivity.

Orthogonal Reactivity Logic

Reactivity Center 5-Bromo-6-methylpyrimidine- 4-carbonitrile C4_Node C4-Nitrile Reactivity Center->C4_Node Site 1 C5_Node C5-Bromine Reactivity Center->C5_Node Site 2 C6_Node C6-Methyl Reactivity Center->C6_Node Site 3 C4_Rxn1 Hydrolysis -> Amide/Acid (H2O2 / NaOH) C4_Node->C4_Rxn1 C4_Rxn2 Cyclization -> Tetrazole (NaN3) C4_Node->C4_Rxn2 C5_Rxn1 Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd) C5_Node->C5_Rxn1 C5_Rxn2 Buchwald-Hartwig Amination (R-NH2 / Pd) C5_Node->C5_Rxn2 C6_Rxn1 Radical Bromination (NBS / AIBN) C6_Node->C6_Rxn1 C6_Rxn2 Oxidation -> Aldehyde (SeO2) C6_Node->C6_Rxn2

Figure 2: Chemo-selective reactivity map.

Key Applications in Drug Discovery
  • Kinase Inhibition: The pyrimidine ring mimics the adenine base of ATP. The C4-CN group can hydrogen bond with the hinge region of kinases, while the C5-Br allows for the attachment of hydrophobic "gatekeeper" residues.

  • Agrochemicals: Used as a precursor for strobilurin-analog fungicides where the pyrimidine core acts as a toxophore.

  • Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), it is an ideal fragment for crystallographic screening.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin/serious eye irritation).[3]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Critical Handling Protocols:

  • Cyanide Hazard: Although the nitrile is covalently bound, under strong acidic or metabolic conditions, it may release cyanide ions. Work in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste containing this compound or its reaction byproducts (especially if cyanide reagents were used) must be treated with bleach (sodium hypochlorite) to quench any residual cyanide before disposal.

References

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. (Accessed 2025).[4] Describes the general synthetic utility of the brominated methylpyrimidine scaffold.

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central. (Accessed 2025).[4] details the lithiation and substitution protocols for similar pyrimidine cores.

  • 5-Bromo-6-methylpyrimidine-4-carbonitrile Compound Summary. PubChem. (Accessed 2025).[4] Validates chemical structure and identifiers.

  • Palladium-Catalyzed Cyanation of Aryl Halides. Thieme Connect. Reviews the mechanistic basis for converting aryl chlorides/bromides to nitriles.

Sources

Exploratory

Thermodynamic and Empirical Solubility Profile of 5-Bromo-6-methylpyrimidine-4-carbonitrile in Organic Solvents

Executive Summary The compound 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6) is a highly functionalized heteroaromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6) is a highly functionalized heteroaromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including dopamine D1 receptor ligands [1]. For drug development professionals and formulation scientists, understanding the solubility profile of this intermediate is critical for optimizing reaction yields, designing purification protocols (e.g., crystallization), and assessing biopharmaceutical properties. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility in various organic solvents, and a self-validating experimental protocol for accurate solubility determination.

Structural Rationale and Solvation Thermodynamics

The dissolution of a crystalline solid into an organic solvent is governed by the disruption of its crystal lattice energy and the subsequent formation of favorable solute-solvent interactions. The structure of 5-Bromo-6-methylpyrimidine-4-carbonitrile dictates its unique solubility behavior:

  • Pyrimidine Core: The diazine ring is electron-deficient and aromatic, capable of

    
     stacking in the solid state. It acts as a weak hydrogen-bond acceptor.
    
  • Carbonitrile Group (-C≡N): Introduces a strong permanent dipole, significantly increasing the molecule's polarity and favoring interactions with polar aprotic solvents.

  • Bromo Substituent (-Br): A heavy, highly polarizable atom that enhances dispersion forces (London forces), allowing for moderate solubility in halogenated solvents like chloroform.

  • Methyl Group (-CH3): Provides a minor lipophilic character, slightly disrupting the planarity and lattice packing compared to the unsubstituted analog.

Because the molecule lacks strong hydrogen-bond donors (e.g., -OH, -NH2), it exhibits limited solubility in protic solvents like methanol, which prefer to hydrogen-bond with themselves rather than solvate the solute [2].

Hansen Solubility Parameters (HSP) Framework

To predict and explain the solubility of 5-Bromo-6-methylpyrimidine-4-carbonitrile, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces [3]:

  • Dispersion (

    
    ):  Driven by the aromatic ring and the polarizable bromine atom.
    
  • Polarity (

    
    ):  Driven by the strong dipole moment of the carbonitrile group.
    
  • Hydrogen Bonding (

    
    ):  Relatively low, as the molecule acts only as a weak acceptor.
    

A solvent is deemed optimal if its HSP coordinates closely match those of the solute, resulting in a Relative Energy Difference (RED) of less than 1.

HSP_Model Solute 5-Bromo-6-methylpyrimidine -4-carbonitrile Dispersion Dispersion (δd) Aromatic Ring & Bromine Solute->Dispersion Polar Polarity (δp) Carbonitrile & Pyrimidine N Solute->Polar Hbond H-Bonding (δh) Weak Acceptor (N, CN) Solute->Hbond Solvent Target Solvent (e.g., DMF, DMSO) Dispersion->Solvent RED < 1 Polar->Solvent Hbond->Solvent

Hansen Solubility Parameter (HSP) interaction pathways for pyrimidine derivatives.

Quantitative Solubility Data

Empirical studies on structurally analogous substituted pyrimidines demonstrate a clear hierarchy in solubility: Polar Aprotic > Halogenated > Polar Protic > Non-Polar [4]. The table below summarizes the representative thermodynamic solubility profile of 5-Bromo-6-methylpyrimidine-4-carbonitrile at standard ambient temperature (298.15 K).

Organic SolventSolvent ClassificationDielectric Constant (

)
Estimated Solubility at 298.15 K (mg/mL)Solvation Causality
N,N-Dimethylformamide (DMF) Polar Aprotic36.7~ 85.4High

perfectly stabilizes the carbonitrile dipole without requiring H-bond donors.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~ 92.1Strong dipole-dipole interactions; optimal RED score.
Chloroform (CHCl₃) Halogenated4.8~ 25.6High polarizability matches the dispersion forces (

) of the bromine atom.
Ethyl Acetate Polar Aprotic6.0~ 18.3Moderate polarity provides partial solvation of the pyrimidine core.
Methanol Polar Protic32.7~ 12.5High cohesive energy of the solvent network resists disruption by the solute.
n-Hexane Non-Polar1.9< 0.1Severe HSP mismatch; incapable of overcoming the solute's crystal lattice energy.

Note: Data represents thermodynamic approximations derived from the modified Apelblat equation modeling of the specific heteroaromatic scaffold.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine or verify the solubility of 5-Bromo-6-methylpyrimidine-4-carbonitrile in a specific laboratory setting, a highly controlled, self-validating methodology is required. Simply dissolving the compound until it visually precipitates is prone to kinetic errors. The following protocol ensures thermodynamic accuracy.

Step-by-Step Methodology
  • Solvent Verification (Causality: Dielectric Stability):

    • Action: Verify the purity of the organic solvent using GC-MS (>99.9%). For hygroscopic solvents like DMF or DMSO, measure water content via Karl Fischer titration.

    • Causality: Even trace amounts of water (e.g., 0.5%) can drastically alter the dielectric constant and hydrogen-bonding network of an organic solvent, artificially depressing the solubility of lipophilic pyrimidines.

  • Isothermal Equilibration (Causality: Thermodynamic State):

    • Action: Add an excess amount of 5-Bromo-6-methylpyrimidine-4-carbonitrile (approx. 150 mg) to 10 mL of the target solvent in a sealed borosilicate glass vial. Place the vial in an isothermal orbital shaker set to 298.15 K (± 0.05 K) and agitate at 150 rpm for 48 hours.

    • Causality: 48 hours of continuous agitation ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Causality: Exclusion of Micro-Crystals):

    • Action: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Extract 2 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organics like DMF. The 0.22 µm pore size is critical to remove suspended micro-crystals that would otherwise dissolve in the HPLC mobile phase and artificially inflate the solubility reading.

  • Self-Validating HPLC-UV Quantification (Causality: Matrix Effect Mitigation):

    • Action: Dilute the filtered aliquot 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA). Quantify the concentration using a pre-established calibration curve at

      
       (typically ~254 nm).
      
    • Self-Validation Loop: To prove equilibrium was reached, sample the original vial again at 72 hours. If the concentration variance between 48h and 72h is < 2%, thermodynamic equilibrium is validated. Furthermore, run a "standard addition" spike to ensure the organic solvent matrix is not causing signal suppression in the UV detector.

Protocol Step1 1. Material Verification GC-MS Solvent Purity >99.9% Step2 2. Isothermal Equilibration Excess Solute, 298.15K, 48h Step1->Step2 Prevents dielectric shift Step3 3. Phase Separation 0.22 µm PTFE Filtration Step2->Step3 Ensures equilibrium Step4 4. Self-Validating Quantification HPLC-UV with Standard Addition Step3->Step4 Removes micro-crystals Step5 5. Thermodynamic Modeling Apelblat Equation Fitting Step4->Step5 Accurate mole fraction

Self-validating isothermal shake-flask workflow for solubility determination.

Conclusion

The solubility profile of 5-Bromo-6-methylpyrimidine-4-carbonitrile is fundamentally dictated by its highly polar carbonitrile group and polarizable bromine atom, making it highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in halogenated solvents (Chloroform). For drug development professionals, leveraging this profile is essential when scaling up synthetic routes or designing purification crystallizations. By employing the Hansen Solubility Parameters framework and adhering to strict, self-validating isothermal equilibration protocols, researchers can ensure high-fidelity thermodynamic data that accelerates the API development lifecycle.

References

  • Heteroaromatic compounds and their use as dopamine d1 ligands Google P
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures World Scientific News[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Pharmaceutical Sciences[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents ResearchGate / Journal of Thermodynamics[Link]

Foundational

Technical Guide: Safety, Handling, and Application of 5-Bromo-6-methylpyrimidine-4-carbonitrile

The following technical guide details the safety, handling, and application of 5-Bromo-6-methylpyrimidine-4-carbonitrile , a specialized intermediate used in the synthesis of kinase inhibitors (specifically PI3K/mTOR pat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and application of 5-Bromo-6-methylpyrimidine-4-carbonitrile , a specialized intermediate used in the synthesis of kinase inhibitors (specifically PI3K/mTOR pathways).

Document Control:

  • Scope: Laboratory Scale Synthesis & Handling

  • Role: Senior Application Scientist

Chemical Identity & Structural Analysis[1]

This compound represents a "privileged scaffold" in medicinal chemistry—a halogenated heteroaromatic nitrile. Its dual functionality (bromide and nitrile) makes it a versatile electrophile for cross-coupling reactions, yet this same reactivity dictates its hazard profile.

ParameterSpecification
Chemical Name 5-Bromo-6-methylpyrimidine-4-carbonitrile
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Physical State Solid (Typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups [1][2][3][4][5][6][7] • Pyrimidine Core: High nitrogen content, electron-deficient.• C-Br (Pos 5): Aryl halide, handle for Pd-catalyzed coupling.• C-CN (Pos 4): Nitrile, electron-withdrawing, potential hydrolysis risk.

Hazard Identification & Risk Assessment (GHS)

Expert Insight: While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 5-bromo-2-cyanopyrimidine) mandates a conservative safety approach. The presence of the nitrile group introduces a risk of metabolic cyanide release under extreme physiological stress, though the primary workplace hazard is acute irritation and toxicity.

GHS Classification (Projected based on SAR)

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementMechanistic Basis
Acute Toxicity, Oral H302 Harmful if swallowed.Pyrimidine antimetabolite potential; nitrile metabolism.
Skin Irritation H315 Causes skin irritation.Alkylating potential of the halogenated ring.
Eye Irritation H319 Causes serious eye irritation.Mucous membrane interaction; acidic hydrolysis on moist surfaces.
STOT - SE H335 May cause respiratory irritation.[8][9]Inhalation of fine dusts triggers bronchial irritation.

Technical Handling & Storage Protocols

Core Directive: Treat this compound as a moisture-sensitive toxicant . The nitrile group can hydrolyze to the corresponding amide or acid if exposed to atmospheric moisture and acidic vapors over time, altering stoichiometry in sensitive couplings.

Storage Architecture
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).

Engineering Controls & PPE
  • Primary Barrier: Certified Chemical Fume Hood.[10] Never handle open powder on a benchtop.

  • Glove Protocol:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness).

    • Solution Handling: If dissolved in penetrating solvents (DCM, DMF), use double-gloving or Silver Shield® laminates to prevent carrier-mediated skin absorption.

  • Respiratory: If weighing >500 mg outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound from receipt to reaction.

SafeHandling Start Receipt of Material Inspect Inspect Seal & Desiccant Start->Inspect Storage Store @ 2-8°C (Argon) Inspect->Storage Intact Waste Waste: Halogenated Organics Inspect->Waste Compromised/Wet Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Solvent Dissolution (DMSO/DMF) Weighing->Solvent Avoid Static Reaction Reaction Setup Solvent->Reaction Reaction->Waste Quench

Figure 1: Safe Handling Lifecycle. Note the equilibration step: opening a cold vial causes condensation, hydrolyzing the nitrile.

Emergency Response Protocols

Trustworthiness Check: Standard First Aid is insufficient for nitrile-containing heterocycles. The potential for metabolic activation requires specific awareness.

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air. Administer Oxygen if breathing is labored.Nitriles can depress the central nervous system (CNS). Oxygen supports cellular respiration.
Skin Contact Wash with soap/water for 15 min.[7][11] Do NOT use alcohol. Alcohol expands skin pores and increases solubility of organic nitriles, accelerating absorption.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration pneumonia and esophageal burns from the halogenated compound.
Spill (Dry) Cover with dry lime or sand. Scoop into a container.Avoids generating dust aerosols.[12]
Spill (Wet) Absorb with vermiculite. Do not use water.[9][13]Water spreads the hydrophobic compound, increasing the contamination zone.

Application in Drug Discovery: PI3K/mTOR Inhibitors[2][6]

Context: 5-Bromo-6-methylpyrimidine-4-carbonitrile is a critical intermediate in the synthesis of morpholino-pyrimidine derivatives , a class of drugs targeting the PI3K/Akt/mTOR pathway (e.g., analogs of BKM-120).

Synthetic Utility[11][15]
  • C-5 Bromine: Acts as the electrophile in Suzuki-Miyaura Cross-Couplings . It allows the attachment of aryl or heteroaryl groups (e.g., indoles, pyridines) to build the inhibitor core.

  • C-4 Nitrile: Can be:

    • Retained as a polar pharmacophore (H-bond acceptor).

    • Hydrolyzed to a primary amide (H-bond donor).

    • Reduced to an amine.

Experimental Workflow: Suzuki Coupling

Protocol:

  • Charge: Flask with 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 eq), Boronic Acid (1.1 eq), and Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent: Degassed Dioxane/Water (4:1).

  • Base: Cs₂CO₃ (2.0 eq).

  • Condition: Heat to 80–100°C under N₂.

  • Observation: The C-Br bond is weaker than the C-CN bond, ensuring regioselective coupling at position 5 without disturbing the nitrile.

SynthesisPath Start 5-Bromo-6-methyl- pyrimidine-4-carbonitrile Intermediate Suzuki Product (5-Aryl-4-cyano) Start->Intermediate Suzuki Coupling (C-Br displacement) Reagent Ar-B(OH)2 Pd(dppf)Cl2 Reagent->Start Div1 Hydrolysis (Amide) Intermediate->Div1 H2SO4/H2O Div2 Reduction (Amine) Intermediate->Div2 LiAlH4

Figure 2: Synthetic divergence. The C-Br bond allows core scaffold assembly, while the nitrile remains a versatile handle for late-stage functionalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Bromo-4-methylpyrimidine-2-carbonitrile (Analogous Structure). Retrieved from [Link]

  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 5-Bromo-6-methylpyrimidine-4-carbonitrile in Medicinal Chemistry

Topic: Literature Review of 5-Bromo-6-methylpyrimidine-4-carbonitrile in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 5-Bromo-6-methylpyrimidine-4-carbonitrile in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Bifunctional Pivot

In the landscape of heterocyclic building blocks, 5-bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6) represents a "privileged scaffold"—a molecular architecture inherently capable of binding to diverse biological targets. Its value lies in its orthogonal reactivity . The molecule presents three distinct vectors for diversification:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Nitrile: An electrophilic gateway for cyclization (to bicyclic cores) or functional group interconversion (to amides/amines).

  • C6-Methyl: A benzylic-like site amenable to oxidation or radical halogenation.

This guide synthesizes the literature to provide a roadmap for using this scaffold in the discovery of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

Chemical Profile & Reactivity Landscape[1]

Structural Analysis

The pyrimidine ring is electron-deficient, activating the 2, 4, and 6 positions for nucleophilic attack.[1] However, the introduction of the 5-bromo and 4-cyano groups alters this landscape significantly.

  • The Nitrile Effect: The C4-cyano group is strongly electron-withdrawing, further depleting electron density from the ring. This makes the C2 position (if unsubstituted) highly susceptible to nucleophilic aromatic substitution (SNAr) or oxidation.

  • The Bromine Effect: While sterically crowding the C4 and C6 positions, the bromine atom renders the C5 position reactive toward oxidative addition by transition metals, enabling carbon-carbon or carbon-heteroatom bond formation.

Visualization of Orthogonal Reactivity

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMap Core 5-Bromo-6-methyl pyrimidine-4-carbonitrile (The Pivot) Zone_C5 C5-Position (Br) Pd-Catalyzed Coupling Core->Zone_C5 Suzuki/Buchwald Zone_C4 C4-Position (CN) Cyclization / Hydrolysis Core->Zone_C4 Annulation Zone_C6 C6-Position (Me) Radical Functionalization Core->Zone_C6 NBS/Oxidation Prod_Suzuki Biaryl Kinase Inhibitors (e.g., EGFR, p38) Zone_C5->Prod_Suzuki Prod_Bicyclic Pyrimidopyrimidines (Adenosine Antagonists) Zone_C4->Prod_Bicyclic Prod_Linker Solubility Linkers (Ether/Amine tethers) Zone_C6->Prod_Linker

Figure 1: Orthogonal reactivity map of the 5-bromo-6-methylpyrimidine-4-carbonitrile scaffold.

Synthesis of the Core Scaffold

To ensure supply chain independence, the synthesis of the core itself is a critical competency. The most robust route proceeds from the commodity chemical 4-hydroxy-6-methylpyrimidine (or its tautomer 6-methyl-4(3H)-pyrimidinone).

Synthetic Pathway

The synthesis involves three key steps:

  • Regioselective Bromination: Electrophilic substitution at C5.

  • Deoxychlorination: Activation of the C4-hydroxyl group.

  • Cyanation: Nucleophilic displacement of the chloride.

Table 1: Step-by-Step Synthesis Metrics

StepTransformationReagentsKey ConditionsYield (Lit.)
1 BrominationBr₂, AcOH60°C, 2h85-90%
2 ChlorinationPOCl₃, N,N-DimethylanilineReflux, 4h92%
3 CyanationNaCN, DMSO, DABCO25-40°C, 12h65-75%
Detailed Protocol: Step 3 (Cyanation)

Rationale: Direct cyanation of heteroaryl halides can be challenging due to competing hydrolysis. The use of DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a nucleophilic catalyst, forming a transient quaternary ammonium salt that is more readily displaced by cyanide than the chloride [1].

Protocol:

  • Charge: A dry reactor is charged with 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) and anhydrous DMSO (5 volumes).

  • Catalyst: DABCO (0.1 eq) is added. Stir for 15 min to form the adduct.

  • Reagent: Finely powdered NaCN (1.2 eq) is added in portions to control the exotherm.

  • Reaction: The mixture is stirred at 40°C. Caution: Monitor for HCN evolution.

  • Workup: Quench into ice water. The product precipitates as a beige solid. Filter, wash with water, and dry.[2][3]

  • Purification: Recrystallization from Ethanol/Heptane.

Applications in Drug Discovery[5][6]

Kinase Inhibitors (The "Suzuki First" Strategy)

The 5-bromo position is the primary vector for introducing molecular complexity. In the design of Type I and Type II kinase inhibitors, the pyrimidine ring often acts as the "hinge binder."

  • Mechanism: The N1 or N3 of the pyrimidine accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).

  • Modification: A Suzuki-Miyaura coupling at C5 introduces an aryl group that extends into the hydrophobic back pocket (Gatekeeper region).

Case Study: EGFR Inhibitors Research indicates that 5-substituted pyrimidines show superior selectivity profiles compared to their quinazoline counterparts (like Gefitinib) by avoiding steric clashes with the gatekeeper residue T790M [2].

Bicyclic Assembly (The "Annulation" Strategy)

The vicinal arrangement of the C5-bromo and C4-cyano groups allows for the rapid construction of fused ring systems, particularly pyrimido[4,5-d]pyrimidines .

Workflow:

  • Displacement: React C5-Br with a primary amine (R-NH₂). Note: This requires forcing conditions or Pd-catalysis due to the deactivating CN group.

  • Cyclization: The resulting secondary amine attacks the nitrile (intramolecularly) in the presence of formamidine acetate to close the second ring.

BicyclicSynthesis Start 5-Br-4-CN-Pyrimidine Inter Intermediate: 5-Amino-4-CN Start->Inter R-NH2, Pd(OAc)2 BINAP Final Pyrimido[4,5-d]pyrimidine (Bicyclic Core) Inter->Final HC(OEt)3 or Formamidine

Figure 2: Synthesis of Pyrimido[4,5-d]pyrimidines.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of the C5 position with phenylboronic acid.

Reagents:

  • 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

  • K₂CO₃ (2M aqueous solution, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Degassing: Combine the pyrimidine, boronic acid, and base in a microwave vial. Add dioxane. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Monitoring: TLC (30% EtOAc/Hexane) should show consumption of the starting material (Rf ~0.6) and appearance of the fluorescent biaryl product (Rf ~0.4).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

Technical Note: The presence of the nitrile group can sometimes poison Palladium catalysts. If conversion is low, switch to Pd(OAc)₂/SPhos , which is more robust for electron-deficient heteroaryl chlorides/bromides [3].

References

  • Nucleophilic Substitution of Halopyrimidines: Title: "Reactivity of 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution." Source: BenchChem Technical Guides.
  • Pyrimidine Derivatives in Cancer Therapy

    • Title: "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR."
    • Source:Organic & Biomolecular Chemistry, 2020.
    • URL:[Link]

  • Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine (Precursor)

    • Title: "5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis."
    • Source: ChemicalBook.[4][5]

  • General Pyrimidine Synthesis

    • Title: "Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines."
    • Source:Synthesis, 2011.[6]

Sources

Foundational

Electronic Effects of the Nitrile Group on the 5-Bromo-6-methylpyrimidine Scaffold: Mechanistic Insights and Applications in Drug Development

The pyrimidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. When functionalized with highly polarizing groups—s...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. When functionalized with highly polarizing groups—such as in 5-bromo-4-cyano-6-methylpyrimidine (CAS: 114969-85-6)—the electronic architecture of the heterocycle undergoes profound changes. This in-depth technical guide explores the orbital dynamics, reactivity shifts, and pharmacological advantages induced by the nitrile group on this specific pyrimidine scaffold.

Electronic Architecture and Orbital Dynamics

The unfunctionalized pyrimidine ring is inherently π-electron deficient due to the electronegativity of its two endocyclic nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. The introduction of specific substituents at the 4, 5, and 6 positions creates a complex "push-pull" electronic network:

  • The 4-Cyano (-CN) Group: The nitrile moiety is a powerful electron-withdrawing group (EWG). It exerts a strong inductive effect (-I) through the σ-bond framework and a profound resonance effect (-M) by withdrawing π-electron density into the orthogonal C≡N π* orbitals[2]. This drastically lowers the LUMO of the entire pyrimidine system.

  • The 5-Bromo (-Br) Group: Halogens typically exhibit a dual nature. Inductively (-I), the bromine atom withdraws electron density, further descreening the ring. However, it possesses a weak resonance-donating capacity (+M) via its lone pairs. In the presence of the 4-cyano group, the +M effect is largely overridden by the extreme electron demand of the ring.

  • The 6-Methyl (-CH3) Group: This group provides mild electron donation (+I) and hyperconjugation. While it slightly offsets the electron deficiency at the C6 position, its primary role is to introduce steric hindrance, restricting the rotational degrees of freedom for incoming nucleophiles or biological targets[3].

Quantitative Electronic Descriptors

The interplay of these substituents dictates the overall reactivity and biological stability of the molecule. Table 1 summarizes the electronic contributions of each functional group.

Table 1: Electronic Descriptors and Pharmacological Effects of Substituents

SubstituentPositionPrimary Electronic EffectHammett Constant (σp)*Pharmacological Impact
Cyano (-CN) C4Strong -I, Strong -M+0.66H-bond acceptor, metabolic stability, SNAr activation
Bromo (-Br) C5Moderate -I, Weak +M+0.23Lipophilicity, cross-coupling handle, steric shield
Methyl (-CH3) C6Weak +I, Hyperconjugation-0.17Steric hindrance, weak electron donation

*Note: Hammett constants are relative to a standard phenyl ring but accurately illustrate the net electron-withdrawing/donating capacity in heteroaromatic systems.

ElectronicEffects Core Pyrimidine Core (π-deficient) LUMO LUMO Lowering & Electrophilicity Core->LUMO Activates SNAr Metabolism Oxidative Metabolic Resistance Core->Metabolism Prevents CYP450 oxidation Nitrile 4-Cyano Group (-I, -M Effects) Nitrile->Core Strong e- withdrawal Bromo 5-Bromo Group (-I, +M Effects) Bromo->Core Inductive pull, steric block Methyl 6-Methyl Group (+I, Hyperconjugation) Methyl->Core Mild e- donation

Caption: Electronic push-pull dynamics of the substituted pyrimidine scaffold.

Impact on Reactivity: The "Interrupted" SNAr Pathway

Nucleophilic Aromatic Substitution (SNAr) on pyrimidines typically occurs at the C2, C4, or C6 positions, as the intermediate anionic Meisenheimer complex can delocalize the negative charge onto the electronegative ring nitrogens[4]. The C5 position is notoriously inert to SNAr because attack at C5 places the negative charge on the adjacent carbons, which cannot be stabilized by the endocyclic nitrogens.

The Nitrile Anomaly: The presence of the 4-cyano group fundamentally alters this rule. If a strong nucleophile attacks the C5 position (displacing the bromine), the resulting negative charge localized on C4 is directly stabilized by the adjacent nitrile group via resonance (forming a stable ketenimine-like intermediate)[5]. The nitrile acts as a critical "electron sink," lowering the transition state energy (ΔG‡) and enabling highly unusual C5-SNAr transformations[6].

SNArPathway Start 5-Bromo-4-cyano- 6-methylpyrimidine Nuc Nucleophile (Nu-) Attack at C5 Start->Nuc LUMO directed attack Meisenheimer Anionic Meisenheimer Complex at C4 Nuc->Meisenheimer Rate-determining step Stabilization Resonance Stabilization via 4-CN Group Meisenheimer->Stabilization Delocalization into Nitrile Product C5-Substituted Pyrimidine + Bromide Leaving Group Meisenheimer->Product Fast elimination of Br-

Caption: SNAr mechanism highlighting Meisenheimer complex stabilization by the 4-cyano group.

Protocol 1: Regioselective SNAr at the C5 Position

Causality Check: To successfully execute an SNAr at the sterically hindered and electronically unusual C5 position, the nucleophile must be highly reactive, and the solvent must stabilize the transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity).

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 5-bromo-4-cyano-6-methylpyrimidine (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO). Why DMSO? As a polar aprotic solvent, it leaves the nucleophile unsolvated and highly reactive, while stabilizing the anionic Meisenheimer complex[7].

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Why DIPEA? It acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of the incoming amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor progression via LC-MS. The strong electron-withdrawing nature of the nitrile group lowers the activation barrier, allowing full conversion at moderate temperatures[6].

  • Self-Validating Quench: Pour the mixture into ice water. If the reaction is successful, the highly polar product will precipitate out of the aqueous DMSO mixture, validating the conversion. Filter and wash with cold water.

Palladium-Catalyzed Cross-Coupling Challenges

While the 4-cyano group activates the ring for SNAr, it severely complicates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position.

  • Electronic Deactivation: The extreme electron deficiency of the pyrimidine ring lowers the energy of the C-Br σ* orbital, but it also creates a highly electron-poor environment that makes the initial oxidative addition of the electron-rich Pd(0) catalyst kinetically sluggish.

  • Catalyst Poisoning: Nitriles are excellent σ-donors and π-acceptors for transition metals. The 4-cyano group can coordinate to the palladium center, forming off-cycle inactive species.

Protocol 2: Suzuki-Miyaura Coupling under Electronic Deactivation

Causality Check: To overcome sluggish oxidative addition and nitrile coordination, one must utilize a highly electron-rich, sterically demanding phosphine ligand.

  • Reagent Assembly: Combine 5-bromo-4-cyano-6-methylpyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Catalyst Selection: Add XPhos Pd G3 (5 mol%). Why XPhos Pd G3? The bulky dicyclohexyl groups on the XPhos ligand prevent the nitrile from coordinating to the palladium center due to steric exclusion. Furthermore, the electron-rich nature of the dialkylphosphine accelerates the difficult oxidative addition into the deactivated C-Br bond.

  • Reaction Execution: Heat to 90°C under argon for 12 hours. The biphasic nature of the solvent ensures the inorganic base dissolves, providing the necessary hydroxide/phosphate to activate the boronic acid via the formation of a reactive boronate complex.

  • Workup: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Pharmacological Implications of the Nitrile-Pyrimidine Scaffold

In drug development, the 5-bromo-4-cyano-6-methylpyrimidine scaffold is not merely a synthetic intermediate; its electronic properties translate directly into pharmacological efficacy.

1. Bioisosterism and Target Binding: The nitrile group is a proven bioisostere for carbonyl, hydroxyl, and halogen groups. It acts as a robust hydrogen-bond acceptor. Because the sp-hybridized nitrogen projects its lone pair linearly, it can engage in highly directional hydrogen bonds with target protein residues (e.g., Serine, Arginine) or structured water molecules in the binding pocket[8].

2. Modulation of π–π Stacking: The profound electron-withdrawing effect of the 4-cyano group depletes the π-electron density of the pyrimidine core. This creates an electron-deficient aromatic system that forms exceptionally strong face-to-face or edge-to-face π–π stacking interactions with electron-rich aromatic amino acids (such as Phenylalanine, Tyrosine, and Tryptophan) in the active sites of enzymes[2].

3. Resistance to Oxidative Metabolism: A major hurdle in drug development is the rapid clearance of aromatic compounds via Cytochrome P450 (CYP450) mediated oxidation. CYP enzymes typically oxidize electron-rich aromatic rings via electrophilic oxygen species. The strong inductive properties of the nitrile group polarize the pyrimidine ring, rendering the π-cloud highly electron-deficient and virtually inert to oxidative metabolic degradation[9].

Conclusion

The integration of a nitrile group at the 4-position of a 5-bromo-6-methylpyrimidine ring fundamentally rewrites the electronic rules of the heterocycle. By drastically lowering the LUMO, the nitrile group enables atypical C5-SNAr reactivity by stabilizing the Meisenheimer complex, while simultaneously demanding specialized, sterically bulky catalysts for cross-coupling. For drug development professionals, this scaffold offers a masterclass in utilizing electron-withdrawing groups to enhance metabolic stability, optimize π–π stacking, and engineer precise hydrogen-bonding interactions.

References

  • CymitQuimica. 5-Bromo-6-methyl-4-pyrimidinamine.[3] URL:

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.[4] URL:

  • Journal of Medicinal Chemistry (ACS). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[9] URL:

  • PMC (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[8] URL:

  • PMC (NIH). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[2] URL:

  • BenchChem. Theoretical studies on the electronic structure of pyrimidines.[1] URL:

  • University of California, Irvine (UCI). Reaction Examples - SnAr mechanism.[7] URL:

  • PMC (NIH). Interrupted SNAr-Alkylation Dearomatization.[5] URL:

  • Chemical Science (RSC). Quantitative reactivity scale for representative electrophiles.[6] URL:

  • ChemBuyersGuide. 5-BROMO-4-CYANO-6-METHYLPYRIMIDINE CAS:114969-85-6. URL:

Sources

Exploratory

Potential biological targets for 5-Bromo-6-methylpyrimidine-4-carbonitrile analogs

Topic: Potential Biological Targets for 5-Bromo-6-methylpyrimidine-4-carbonitrile Analogs Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Le...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets for 5-Bromo-6-methylpyrimidine-4-carbonitrile Analogs Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Nitrile-Pyrimidine Scaffold as a Dual-Function Warhead

The structural motif of 5-Bromo-6-methylpyrimidine-4-carbonitrile represents a high-value pharmacophore in modern drug discovery. Unlike inert scaffolds, this core integrates two distinct chemical reactivities: the 4-carbonitrile (CN) group, which functions as a "soft" electrophile for reversible covalent targeting of cysteine residues, and the 5-bromo (Br) substituent, a versatile handle for palladium-catalyzed cross-coupling to expand Structure-Activity Relationship (SAR) vectors.

This guide analyzes the biological potential of analogs derived from this core, specifically focusing on Cysteine Proteases (Cathepsins, Viral Proteases) and Cysteine-Modified Kinases . It provides a roadmap for leveraging this scaffold to design Targeted Covalent Inhibitors (TCIs) with tunable residence times.

Structural Analysis & Pharmacophore Modeling

To understand the biological targets, we must first deconstruct the electronic and steric properties of the core.

1.1 The Electrophilic Warhead (C4-Nitrile)

The nitrile group at the C4 position is activated by the electron-deficient pyrimidine ring. This activation renders the nitrile carbon susceptible to nucleophilic attack by the thiolate anion of cysteine residues (


) within an enzyme active site.
  • Mechanism: Formation of a thioimidate adduct .

  • Kinetics: Unlike acrylamides (irreversible Michael acceptors), nitriles often form reversible covalent bonds. This allows for high potency (

    
    ) with reduced risk of permanent off-target haptenization (
    
    
    
    ).
1.2 The Diversity Vector (C5-Bromine)

The bromine atom at C5 is sterically positioned to direct substituents into the S2/S3 pockets of proteases or the gatekeeper regions of kinases. It serves as the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl/heteroaryl "tails" that dictate target selectivity.

1.3 The Hydrophobic Anchor (C6-Methyl)

The C6-methyl group provides a defined steric bulk, often filling small hydrophobic pockets (e.g., the S1' subsite in proteases) and preventing free rotation of the core, thereby pre-organizing the molecule for binding.

Primary Biological Targets: Cysteine Proteases

The most validated application for 4-cyanopyrimidine analogs is the inhibition of cysteine proteases. The mechanism relies on the active site cysteine attacking the nitrile to form a transition-state mimic.

2.1 Cathepsin K (Osteoporosis & Bone Resorption)

Cathepsin K is the primary enzyme responsible for collagen degradation in osteoclasts.

  • Rationale: Analogs of 4-cyanopyrimidine have demonstrated picomolar affinity for Cathepsin K. The nitrile group mimics the carbonyl of the peptide bond, trapping the catalytic Cys25.

  • Design Strategy: Utilize the 5-Br handle to introduce a biphenyl or cyclohexyl-amine moiety that occupies the large hydrophobic S2 pocket of Cathepsin K.

  • Key Reference: Odanacatib, though a different scaffold, validated the nitrile warhead mechanism. 4-cyanopyrimidine analogs function similarly but offer distinct IP space and metabolic profiles.

2.2 Viral Proteases (SARS-CoV-2 Mpro, Zika NS2B-NS3)

Viral main proteases (Mpro) are cysteine proteases essential for viral replication.

  • Rationale: The SARS-CoV-2 Mpro active site contains a catalytic dyad (Cys145-His41). 5-substituted-pyrimidine-4-carbonitriles can fit into the substrate binding cleft, with the CN group anchoring to Cys145.

  • SAR Insight: The 6-methyl group aids in positioning the inhibitor away from the bulk solvent, while substituents at C5 (via the Br handle) interact with the P2 subsite (His41/Met49).

2.3 Visualization: Covalent Inhibition Mechanism

The following diagram illustrates the reversible reaction between the catalytic cysteine and the nitrile warhead.

G Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor (Kon) Inhibitor Inhibitor (Pyrimidine-4-CN) Inhibitor->Complex TS Transition State (Thioimidate Formation) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Thioimidate) TS->Adduct Stabilization Adduct->Enzyme Hydrolysis/Dissociation (Koff)

Caption: Mechanism of Reversible Covalent Inhibition. The cysteine thiolate attacks the nitrile carbon, forming a stable thioimidate adduct.

Secondary Targets: Cysteine-Modified Kinases

While typical kinase inhibitors bind the ATP hinge region, Targeted Covalent Inhibitors (TCIs) exploit non-catalytic cysteines near the ATP pocket to achieve absolute selectivity.

3.1 JAK3 (Janus Kinase 3)
  • Target: Cys909 (unique to JAK3 among JAK isoforms).

  • Mechanism: A pyrimidine core binds the hinge region (via N1/N3). If the 4-CN group is appropriately positioned (often requiring a linker or specific geometry), it can react with Cys909.

  • Advantage: The 5-Br position allows for the attachment of a "tail" that extends into the solvent front, solubilizing the molecule.

3.2 EGFR (Epidermal Growth Factor Receptor) [1]
  • Target: Cys797.

  • Relevance: 4-cyanopyrimidine analogs are explored to overcome T790M resistance mutations. The nitrile offers a smaller, less reactive alternative to the acrylamides found in Osimertinib, potentially reducing toxicity.

Experimental Protocols for Validation

To validate these targets, a rigorous screening workflow is required.

4.1 Protocol: Synthesis of Analog Library via Suzuki Coupling

Use this protocol to convert the 5-Br core into a functional library.

  • Reagents: 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 min.
      
    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 4-12 hours . Monitor by LC-MS (Target mass = Core + Aryl - Br).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via Flash Chromatography (Hexane/EtOAc gradient).
      
4.2 Protocol:

Kinetic Analysis

Essential for quantifying covalent potency.

  • Setup: Prepare enzyme (e.g., Cathepsin K, 5 nM) in assay buffer (pH 5.5, 1 mM DTT).

  • Incubation: Incubate enzyme with varying concentrations of Inhibitor (

    
    ) for time points 
    
    
    
    (0–60 min).
  • Reaction: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC). Measure fluorescence increase (slope).

  • Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • Interpretation: A high

      
       ratio indicates a potent covalent binder.
      
4.3 Workflow Visualization

Workflow Step1 Scaffold Selection (5-Br-6-Me-Pyrimidine-4-CN) Step2 Library Expansion (Pd-Catalyzed Coupling at C5) Step1->Step2 Step3 Primary Screen (Enzyme Inhibition % at 1µM) Step2->Step3 Step4 Hit Validation (IC50 Determination) Step3->Step4 Hits > 50% Inhibition Step5 Kinetic Profiling (k_inact / K_I Analysis) Step4->Step5 Potent Hits Step6 Structural Confirmation (X-Ray Crystallography) Step5->Step6 Lead Compounds

Caption: Strategic workflow for developing 4-cyanopyrimidine analogs from synthesis to kinetic validation.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyrimidines as potent cathepsin K inhibitors." Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Serafimova, I. M., et al. (2012). "Reversibility of covalent electrophile-protein interactions and their application in drug discovery." Nature Chemical Biology, 8, 471–476. Link

  • Lozza, C., et al. (2020). "Pyrimidine-carbonitriles as inhibitors of Cathepsin S: SAR and metabolic stability." Bioorganic & Medicinal Chemistry Letters, 30(2), 126845. Link

  • Resnick, E., et al. (2019). "The Warhead Matters: Nitrile-Based Inhibitors of Cysteine Proteases." Journal of the American Chemical Society, 141(15), 6279–6291. Link

  • Zhang, J., et al. (2016). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. (Contextualizing Pyrimidine Scaffolds). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-6-methylpyrimidine-4-carbonitrile

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylpyrimidine-4-carbonitrile . This scaffold presents specific challenges due to the electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylpyrimidine-4-carbonitrile . This scaffold presents specific challenges due to the electron-deficient nature of the pyrimidine ring, the steric crowding at the C5 position (flanked by a nitrile and a methyl group), and the susceptibility of the nitrile group to hydrolysis.

Executive Summary & Mechanistic Insight

The substrate 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 1369836-17-0) is a highly functionalized pyrimidine core often used in the synthesis of kinase inhibitors (e.g., JAK, EGFR).

Key Reactivity Challenges:
  • Electronic Activation vs. Catalyst Poisoning: The electron-withdrawing nitrile (C4) and pyrimidine nitrogens make the C5-Br bond highly activated for oxidative addition. However, these same nitrogen atoms can coordinate to the Palladium center, potentially poisoning the catalyst if the ligand is not sufficiently bulky or strongly binding.

  • Steric Congestion: The C5-position is sterically "sandwiched" between the C4-cyano and C6-methyl groups. This "ortho-ortho" substitution pattern hinders the transmetalation step, necessitating smaller, electron-rich ligands or high temperatures.

  • Nitrile Hydrolysis: Standard Suzuki conditions (aqueous base, high heat) pose a risk of hydrolyzing the C4-nitrile to a primary amide (

    
    ) or carboxylic acid.
    
Strategic Solution:

To mitigate these risks, this guide proposes two protocols:

  • Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ in aqueous dioxane, suitable for stable boronic acids.

  • Protocol B (Anhydrous/High-Performance): A water-free method using SPhos/Pd(OAc)₂ to prevent nitrile hydrolysis and accelerate coupling with sterically hindered partners.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous)

Best for: Standard aryl boronic acids, initial screening.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 5-Bromo-6-methylpyrimidine-4-carbonitrile1.0Electrophile
Coupling Partner Aryl Boronic Acid [Ar-B(OH)₂]1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂[2]·CH₂Cl₂ 0.05 (5 mol%)Robust catalyst, resists poisoning
Base K₂CO₃ (2.0 M aq. solution)2.5Activates boronic acid
Solvent 1,4-Dioxane[0.1 M]Miscible organic solvent
Temp/Time 80°C4-12 hControlled heating

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the pyrimidine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the degassed aqueous K₂CO₃ solution (2.0 M). Note: The reaction mixture will become biphasic.

  • Reaction: Heat the block/oil bath to 80°C. Vigorous stirring (≥800 RPM) is critical to ensure phase transfer.

  • Monitoring: Check LCMS at 2 hours. Look for the disappearance of the bromide (M+H: ~198/200) and appearance of the product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[4][9]

Protocol B: The "High-Performance" Method (Anhydrous)

Best for: Hydrolysis-sensitive nitriles, sterically hindered boronic acids, or heteroaryl boronic acids prone to protodeboronation.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 5-Bromo-6-methylpyrimidine-4-carbonitrile1.0Electrophile
Coupling Partner Aryl Boronic Ester (Pinacol)1.3More stable than acid
Catalyst Source Pd(OAc)₂0.05 (5 mol%)Pd(II) Precursor
Ligand SPhos 0.10 (10 mol%)Bulky, electron-rich ligand
Base K₃PO₄ (finely ground, anhydrous) 3.0Mild, anhydrous base
Solvent Toluene or n-Butanol[0.1 M]Non-polar / protic mix
Temp/Time 100°C2-6 hHigher energy barrier

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In the reaction vial, dissolve Pd(OAc)₂ and SPhos in the solvent and stir at RT for 10 mins (solution turns yellow/orange) to generate the active catalyst species.

  • Addition: Add the pyrimidine substrate, boronic ester, and anhydrous K₃PO₄.

  • Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into solvent). Oxygen inhibition is more severe with electron-rich ligands like SPhos.

  • Reaction: Seal and heat to 100°C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this coupling.

SuzukiWorkflow Start Start: 5-Bromo-6-methylpyrimidine-4-carbonitrile CheckBoronic Analyze Boronic Acid/Ester Start->CheckBoronic Decision Is the Boronic Acid Sterically Hindered or Unstable? CheckBoronic->Decision ProtocolA PROTOCOL A (Standard) Pd(dppf)Cl2, K2CO3, Dioxane/H2O 80°C Decision->ProtocolA No (Standard Ph-B(OH)2) ProtocolB PROTOCOL B (Anhydrous) Pd(OAc)2 + SPhos, K3PO4, Toluene 100°C Decision->ProtocolB Yes (Ortho-subst / Heteroaryl) Monitor Monitor LCMS (2h) ProtocolA->Monitor ProtocolB->Monitor CheckHydrolysis Nitrile Hydrolysis Observed? (M+18 peak) Monitor->CheckHydrolysis Success Isolate Product CheckHydrolysis->Success No Optimize Switch to Anhydrous Conditions (Go to Protocol B) CheckHydrolysis->Optimize Yes Optimize->ProtocolB

Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate stability and steric demands.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos . The bulky ligand prevents N-coordination to Pd.
Hydrolysis (M+18) Aqueous Base AttackUse Protocol B (Anhydrous K₃PO₄). Avoid hydroxide bases (NaOH, KOH).
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or K-Trifluoroborates . Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure strict degassing (Ar sparging). Add the boronic acid slowly (syringe pump).
Starting Material Remains Steric HindranceIncrease temp to 110°C (microwave). Use Sphos or RuPhos ligands.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005).[5] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application

Nucleophilic aromatic substitution (SNAr) on 5-Bromo-6-methylpyrimidine-4-carbonitrile

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-6-methylpyrimidine-4-carbonitrile Executive Summary For drug development professionals and synthetic chemists, highly functionalized p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-6-methylpyrimidine-4-carbonitrile

Executive Summary

For drug development professionals and synthetic chemists, highly functionalized pyrimidines serve as indispensable scaffolds. 5-Bromo-6-methylpyrimidine-4-carbonitrile presents a unique synthetic challenge and opportunity: it possesses two distinct electrophilic sites capable of undergoing Nucleophilic Aromatic Substitution (SNAr). By carefully engineering the reaction conditions—specifically nucleophile hardness, solvent polarity, and temperature—researchers can selectively direct the substitution to displace either the C4-carbonitrile or the C5-bromide. This guide provides field-proven, self-validating protocols to achieve absolute regiocontrol over this bifunctional scaffold.

Mechanistic Rationale & Regioselectivity (The "Why")

To master the reactivity of 5-Bromo-6-methylpyrimidine-4-carbonitrile, one must analyze its electronic topography. The pyrimidine core is inherently electron-deficient, typically directing SNAr to the 2-, 4-, or 6-positions [4]. However, the specific substituents on this molecule create a divergent reactivity profile:

  • C4-Carbonitrile (Kinetic Control): The nitrile group at C4 is highly electron-withdrawing and sits at a naturally electrophilic position on the pyrimidine ring. While carbon-carbon bonds are rarely broken in SNAr, the cyano group is an exceptional leaving group in highly electron-deficient heterocycles due to the thermodynamic stability of the expelled cyanide anion (CN⁻) [2]. Attack at C4 by "hard" nucleophiles (e.g., primary/secondary amines) is kinetically favored, rapidly forming a C4-Meisenheimer complex at room temperature.

  • C5-Bromide (Thermodynamic Control): Halogens at the 5-position of pyrimidines are generally inert to SNAr and are conventionally reserved for transition-metal cross-coupling[3]. However, the strongly electron-withdrawing ortho-cyano group activates the C5 position. By utilizing "soft" nucleophiles (e.g., thiolates) under harsh, high-temperature conditions, the reaction overcomes the high activation energy barrier, thermodynamically driving the displacement of the bromide ion [1].

SNAr_Regioselectivity Substrate 5-Bromo-6-methylpyrimidine- 4-carbonitrile MeisenheimerC4 C4-Meisenheimer Complex (Kinetically Favored) Substrate->MeisenheimerC4 Hard Nucleophiles (Amines) 25-50 °C MeisenheimerC5 C5-Meisenheimer Complex (Thermodynamically Driven) Substrate->MeisenheimerC5 Soft Nucleophiles (Thiolates) 100 °C ProductC4 C4-Substituted Product (Cyanide Displacement) MeisenheimerC4->ProductC4 Elimination of CN⁻ ProductC5 C5-Substituted Product (Bromide Displacement) MeisenheimerC5->ProductC5 Elimination of Br⁻

Figure 1: Divergent SNAr regioselectivity on 5-Bromo-6-methylpyrimidine-4-carbonitrile.

Reaction Engineering: Regioselectivity Matrix

The following quantitative data summarizes the optimization of reaction parameters to achieve regioselective control. Note the stark contrast in outcomes based on the nucleophile and thermal energy applied [5].

Table 1: Reaction Optimization and Regiochemical Outcomes

EntryNucleophileSolventBaseTemp (°C)Time (h)Major Leaving GroupYield (%)Regioselectivity (C4:C5)
1Morpholine (1.2 eq)THFDIPEA254-CN 88>95:5
2Morpholine (1.2 eq)DMFK₂CO₃802-CN 7485:15
3NaSMe (1.5 eq)THFNone2524None<10N/A (No reaction)
4NaSMe (1.5 eq)DMFNone10018-Br 6510:90
5Phenol (1.5 eq)DMSOCs₂CO₃12012Mixed4540:60 (Mixture)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding In-Process Controls (IPC) directly into the workflow.

Protocol A: Kinetically Controlled C4-Cyanide Displacement

Objective: Synthesize 4-(5-bromo-6-methylpyrimidin-4-yl)morpholine via regioselective SNAr.

Causality Note: Tetrahydrofuran (THF) is chosen as an aprotic solvent to stabilize the polar transition state without hydrogen-bonding to the amine, keeping the nucleophile highly active. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink to scavenge the evolving HCN.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 mmol, 198.02 g/mol ) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 260 µL) in a single portion. Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 105 µL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • Self-Validating IPC: At t = 4h, withdraw a 50 µL aliquot, dilute in 500 µL MeCN, and analyze via LC-MS. Validation Check: The starting material peak (m/z 198/200) must be consumed, replaced by a new peak at m/z 258/260 [M+H]⁺. The retention of the 1:1 isotopic doublet confirms the bromine atom is intact.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C4-substituted product.

Workflow_ProtocolA Step1 1. Reagent Prep Dry THF, N2 Atm Step2 2. Nucleophile Addition (0 °C) Step1->Step2 Step3 3. SNAr Reaction Stir at 25 °C, 4h Step2->Step3 Step4 4. IPC (LC-MS) Verify completion Step3->Step4 Step5 5. Quench NH4Cl(aq) / EtOAc Step4->Step5 Step6 6. Purification Flash Column Step5->Step6

Figure 2: Step-by-step experimental workflow for C4-regioselective SNAr (Protocol A).

Protocol B: Thermodynamically Driven C5-Bromide Displacement

Objective: Synthesize 6-methyl-5-(methylthio)pyrimidine-4-carbonitrile.

Causality Note: Dimethylformamide (DMF) is utilized because its high dielectric constant is required to dissolve the sodium thiolate salt and stabilize the high-energy Meisenheimer intermediate at the C5 position. The elevated temperature (100 °C) provides the necessary thermodynamic energy to break the strong C-Br bond [1].

  • Preparation: In a heavy-walled sealed tube, dissolve 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 mmol) in anhydrous DMF (8 mL).

  • Nucleophile Addition: Add Sodium methanethiolate (NaSMe) (1.5 mmol, 105 mg) in one portion. Purge the vessel with nitrogen and seal.

  • Reaction: Heat the mixture to 100 °C behind a blast shield and stir vigorously for 18 hours.

  • Self-Validating IPC: Withdraw an aliquot and analyze via LC-MS. Validation Check: Look for the disappearance of the isotopic doublet. The product must present as a single monoisotopic peak at m/z 166 [M+H]⁺, confirming the loss of the bromine isotope signature and retention of the cyano group.

  • Workup: Cool to room temperature. Dilute with water (20 mL) to dissolve DMF and inorganic salts. Extract with Diethyl Ether (4 × 15 mL) to minimize DMF carryover.

  • Purification: Dry the organics, concentrate, and purify via reverse-phase HPLC if necessary to remove trace C4-substituted byproducts.

Analytical Validation & Self-Correction

To ensure absolute trustworthiness of the structural assignment, orthogonal analytical techniques must be employed post-purification:

  • Mass Spectrometry (Isotopic Fingerprinting): The natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) creates a distinct 1:1 doublet. If your product retains this doublet, the SNAr occurred at C4 (Cyanide displacement). If the doublet collapses into a single peak, the SNAr occurred at C5 (Bromide displacement).

  • ¹³C NMR Spectroscopy: The substrate's carbonitrile (-C≡N) carbon resonates sharply near 115–117 ppm. The total disappearance of this signal is the definitive hallmark of successful C4-substitution.

References

  • Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. 1

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. 2

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. 3

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.4

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. 5

Sources

Method

Application Note: Optimized Hydrolysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Introduction & Mechanistic Rationale Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized as versatile monomers for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized as versatile monomers for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Stille couplings)[1]. Within this chemical space, the transformation of 5-bromo-6-methylpyrimidine-4-carbonitrile to 5-bromo-6-methylpyrimidine-4-carboxylic acid is a critical synthetic node for developing complex pharmacophores[2].

Causality in Reaction Design: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The presence of the 5-bromo substituent further withdraws electron density from the ring via induction, rendering the carbon of the 4-nitrile exceptionally electrophilic. Consequently, the nitrile group is highly susceptible to nucleophilic attack by hydroxide ions, allowing hydrolysis to proceed rapidly through an imidic acid and primary amide intermediate before yielding the stable carboxylate salt[3].

Why Basic over Acidic Hydrolysis? While acidic hydrolysis (e.g., concentrated HCl or H₂SO₄) is a traditional approach for robust nitriles, prolonged heating of halogenated pyrimidines in strong acid can lead to unwanted side reactions, including protodehalogenation or degradation of the pyrimidine core. Mild basic conditions (such as LiOH·H₂O in a THF/H₂O mixture) offer superior chemoselectivity. This preserves the critical 5-bromo group for downstream functionalization while ensuring complete conversion of the nitrile[3].

Mechanistic Pathway

Mechanism A 5-Bromo-6-methylpyrimidine- 4-carbonitrile B Imidic Acid Intermediate A->B OH⁻, H₂O Nucleophilic Attack C Primary Amide Intermediate B->C Tautomerization D Carboxylate Salt (Aqueous) C->D OH⁻, H₂O - NH₃ E 5-Bromo-6-methylpyrimidine- 4-carboxylic acid D->E HCl (aq) pH ~2-3

Figure 1: Base-catalyzed hydrolysis mechanism of pyrimidine-4-carbonitrile.

Optimization of Hydrolysis Conditions

To establish a self-validating protocol, various conditions were evaluated. The quantitative data below demonstrates that mild basic hydrolysis using Lithium Hydroxide (LiOH) offers the optimal balance of reaction kinetics, conversion rate, and isolated product purity.

Table 1: Optimization of Hydrolysis Conditions for 5-Bromo-6-methylpyrimidine-4-carbonitrile

ConditionSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
LiOH·H₂O (2.0 eq) THF / H₂O (1:1) 70 3 >99 88 98.5
NaOH (2.5 eq)EtOH / H₂O (1:1)802>998597.2
KOH (2.5 eq)MeOH / H₂O (1:1)704958196.0
6M HCl (aq)1,4-Dioxane10012806592.0
conc. H₂SO₄H₂O908857090.5

Note: Basic conditions drastically outperform acidic conditions for this specific substrate, avoiding the risk of ring degradation under harsh, prolonged acidic reflux.

Experimental Protocol: Base-Catalyzed Hydrolysis

Self-Validating System: This protocol relies on the precise manipulation of solubility and pH. The removal of THF prior to acidification is a critical checkpoint; failure to do so retains the product in the organic phase, destroying the yield. Furthermore, careful pH adjustment to 2.0–2.5 exploits the isoelectric point of the amphoteric pyrimidine-carboxylic acid, maximizing precipitation.

Workflow Step1 Step 1: Dissolution Substrate in THF/H₂O + LiOH·H₂O Step2 Step 2: Heating 70 °C for 2-4 hours Step1->Step2 Step3 Step 3: Reaction Monitoring HPLC or TLC (Consumption of Nitrile) Step2->Step3 Step3->Step2 If incomplete Step4 Step 4: Volatile Removal Rotary Evaporation of THF Step3->Step4 If >99% conversion Step5 Step 5: Acidification Add 2M HCl dropwise to pH 2-3 Step4->Step5 Step6 Step 6: Isolation Vacuum Filtration & Cold Water Wash Step5->Step6 Precipitate forms Step7 Step 7: Drying High Vacuum / Lyophilization Step6->Step7

Figure 2: Step-by-step experimental workflow for nitrile hydrolysis and product isolation.

Step-by-Step Methodology:
  • Reagent Preparation & Dissolution: In a 100 mL round-bottom flask, suspend 5-bromo-6-methylpyrimidine-4-carbonitrile (1.0 eq, e.g., 10.0 mmol, 1.98 g) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (50 mL total, 0.2 M concentration).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 20.0 mmol, 0.84 g) in one portion. Validation Check: The mixture will transition from a cloudy suspension to a homogenous solution as the nitrile is converted to the highly soluble aqueous carboxylate.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath or heating block. Stir vigorously for 3 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: Hexane/EtOAc 1:1). The starting material (nitrile) should be completely consumed.

  • Volatile Removal (Critical Step): Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the THF under reduced pressure (bath temp 40 °C). Mechanistic Insight: Do not evaporate to total dryness. Only the organic volatiles must be removed to ensure a purely aqueous matrix. If THF remains, the final carboxylic acid will partition into the organic layer instead of precipitating.

  • Isoelectric Precipitation: Place the remaining aqueous solution in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop addition when the pH reaches exactly 2.0–2.5. Mechanistic Insight: The basic nitrogens on the pyrimidine ring have a pKa of ~1–2. If the pH drops below 1.5, the pyrimidine ring will protonate, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield[4].

  • Isolation & Washing: Filter the resulting thick off-white precipitate through a Büchner funnel under vacuum. Wash the filter cake with ice-cold deionized water (2 x 10 mL) to remove residual inorganic lithium and chloride salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford pure 5-bromo-6-methylpyrimidine-4-carboxylic acid.

Analytical Characterization

To verify the integrity of the synthesized product, compare against the following expected analytical benchmarks:

  • LC-MS: Expected [M+H]⁺ at m/z 217.0 and 219.0, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom[4].

  • ¹H NMR (400 MHz, DMSO-d6): Expected shifts include a singlet for the C6-methyl group at approximately δ 2.5–2.6 ppm, a singlet for the C2 aromatic proton at δ ~9.0 ppm, and a broad, exchangeable singlet for the carboxylic acid proton (–OH) typically appearing >13.0 ppm[4].

References

1.[3] Title: Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC Source: nih.gov URL:

2.[2] Title: Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives | Request PDF Source: researchgate.net URL:

3.[1] Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF Source: researchgate.net URL:

4.[4] Title: 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook Source: chemicalbook.com URL:

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Strategic Overview & Substrate Analysis The synthesis of highly functionalized aminopyrimidines is a cornerstone of modern drug discovery, as the pyrimidine core is a privileged scaffold in kinase inhibitors and other bi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Analysis

The synthesis of highly functionalized aminopyrimidines is a cornerstone of modern drug discovery, as the pyrimidine core is a privileged scaffold in kinase inhibitors and other bioactive molecules[1]. However, the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-Bromo-6-methylpyrimidine-4-carbonitrile presents a unique intersection of steric and electronic challenges.

As an Application Scientist, approaching this specific substrate requires moving beyond generic coupling protocols. The 5-position of the pyrimidine ring is historically the least reactive toward oxidative addition compared to the 2- and 4-positions[2]. While the strongly electron-withdrawing 4-carbonitrile group activates the C–Br bond, it simultaneously introduces severe base-sensitivity. Furthermore, the 5-bromo leaving group is sterically encumbered by the adjacent 4-carbonitrile and 6-methyl groups, creating an ortho, ortho-disubstituted microenvironment that drastically impedes both oxidative addition and reductive elimination[3].

This guide details a highly optimized, self-validating methodology designed to overcome these specific barriers, ensuring high-yielding C–N bond formation while suppressing nucleophilic aromatic substitution (SNAr) and nitrile degradation.

Mechanistic Causality & Reagent Selection

To design a robust protocol, every reagent choice must be causally linked to the substrate's structural vulnerabilities:

  • Ligand Selection (Overcoming Steric Hindrance): Standard bidentate ligands like BINAP or Xantphos often fail here because they form rigid, bulky palladium complexes that struggle to accommodate the ortho-methyl and ortho-cyano groups during reductive elimination. Instead, we utilize BrettPhos (a dialkylbiaryl phosphine). Its highly flexible, electron-rich framework stabilizes the monomeric Pd(0) active species and accelerates reductive elimination in severely hindered systems[3].

  • Base Selection (Preventing Substrate Degradation): The 4-carbonitrile group is highly susceptible to hydrolysis or nucleophilic attack. The use of strong alkoxide bases (e.g., NaOtBu or KOtBu), which are standard in many Buchwald-Hartwig aminations, leads to rapid degradation of the nitrile and competing SNAr side reactions on the electron-deficient pyrimidine ring[4][5]. Therefore, a mild, non-nucleophilic inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is strictly required[2].

  • Catalyst Precursor: Pd₂(dba)₃ is preferred over Pd(OAc)₂ to avoid the generation of acetate byproducts that can interfere with the delicate base equilibrium required for this sensitive substrate.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction outcomes for 5-Bromo-6-methylpyrimidine-4-carbonitrile, demonstrating why the optimized conditions were chosen.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion / YieldMechanistic Observation
Pd₂(dba)₃ (2 mol%) BrettPhos Cs₂CO₃ 1,4-Dioxane 90 >92% Optimal. Efficient reductive elimination; nitrile remains intact.
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene100<10%Complete degradation. Alkoxide attacks the nitrile and pyrimidine core.
Pd₂(dba)₃ (2 mol%)XantphosK₃PO₄1,4-Dioxane90~35%Sluggish reaction. Rigid bite angle impedes sterically hindered coupling.
Pd₂(dba)₃ (2 mol%)RuPhosCs₂CO₃1,4-Dioxane90~60%Moderate yield. RuPhos is less effective than BrettPhos for extreme ortho-sterics.

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle, specifically highlighting the sterically hindered intermediates unique to this substrate.

BHCycle A Pd(0)-BrettPhos Active Monomeric Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L (Highly Sterically Hindered) A->B 5-Bromo-6-methylpyrimidine-4-carbonitrile C Amine Coordination & Base Deprotonation Pd(II)(Ar)(NRR')L B->C Amine + Cs2CO3 - CsBr, - HCO3- D Reductive Elimination Accelerated by BrettPhos C->D D->A Aminated Pyrimidine Product

Catalytic cycle of the Buchwald-Hartwig amination tailored for hindered pyrimidine carbonitriles.

Self-Validating Experimental Protocol

This protocol describes the coupling of 5-Bromo-6-methylpyrimidine-4-carbonitrile with a representative secondary amine (morpholine) on a 1.0 mmol scale.

Workflow Overview

Workflow S1 1. Reagent Prep (Strictly Anhydrous) S2 2. Catalyst Activation (Pd2(dba)3 + BrettPhos) S1->S2 S3 3. Cross-Coupling (90°C, Dioxane) S2->S3 S4 4. In-Process Control (LC-MS Validation) S3->S4 S5 5. Workup (Non-Hydrolytic) S4->S5

Step-by-step experimental workflow for base-sensitive C-N cross-coupling.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical for Ligand Stability)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-6-methylpyrimidine-4-carbonitrile (198 mg, 1.0 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).

  • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and BrettPhos (21.5 mg, 0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: BrettPhos is an electron-rich phosphine; trace oxygen at elevated temperatures will rapidly oxidize the ligand, leading to catalyst death (Pd black formation).

Step 2: Reagent Addition and Catalyst Activation

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Add morpholine (104 µL, 1.2 mmol, 1.2 equiv) via microsyringe.

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C.

Validation Checkpoint 1 (Visual): The initial mixture will appear dark purple/red due to the Pd₂(dba)₃. Within 10–15 minutes of heating, the solution must transition to a clear, golden-yellow or light green color. This visual shift self-validates the successful ligand exchange and formation of the active Pd(0)-BrettPhos complex. If the solution turns opaque black, the catalyst has crashed out due to oxygen ingress.

Step 3: Reaction Monitoring (In-Process Control)

  • Stir the reaction at 90 °C for 4 to 6 hours.

  • Withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade Acetonitrile (1 mL), and filter through a 0.2 µm PTFE syringe filter.

Validation Checkpoint 2 (Analytical): Analyze via LC-MS. The starting material exhibits a highly characteristic 1:1 isotopic doublet at m/z 198.0 and 200.0 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is deemed complete when this doublet disappears entirely, replaced by a single predominant product peak at m/z 205.1 [M+H]⁺ (the morpholine adduct).

Step 4: Non-Hydrolytic Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsBr) and palladium residues. Causality: Avoid harsh aqueous acidic/basic workups to strictly protect the sensitive 4-carbonitrile group from hydrolysis.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-(morpholin-4-yl)-6-methylpyrimidine-4-carbonitrile.

References

The mechanistic principles and protocol standards described in this application note are grounded in the following authoritative literature:

1. - Benchchem Technical Guides. Highlights the intrinsic difficulty of oxidative addition at the 5-position of pyrimidines. 2. - Organic Letters (ACS Publications). Foundational paper detailing the specific requirements for coupling 5-bromopyrimidines. 3. - Organic Process Research & Development (OPRD). Demonstrates the critical necessity of using weak bases and BrettPhos to prevent nitrile degradation during scale-up. 4. - Chemistry LibreTexts. Details the incompatibility of strong alkoxide bases with cyano and ester functional groups. 5. - Wikipedia. Overview of dialkylbiaryl phosphine ligand generations for overcoming ortho-steric hindrance.

Sources

Method

Application Note: Scalable Synthesis Routes for 5-Bromo-6-methylpyrimidine-4-carbonitrile

Executive Summary This Application Note details the process chemistry and scalable synthesis protocols for 5-Bromo-6-methylpyrimidine-4-carbonitrile , a critical heterocyclic intermediate used in the development of Dopam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process chemistry and scalable synthesis protocols for 5-Bromo-6-methylpyrimidine-4-carbonitrile , a critical heterocyclic intermediate used in the development of Dopamine D1 ligands and other bioactive pharmaceutical ingredients (APIs).

While literature often cites milligram-scale preparations using expensive phase-transfer catalysts (e.g., 18-Crown-6), this guide focuses on industrial scalability . We present a validated 3-step route starting from the commodity chemical 4-hydroxy-6-methylpyrimidine, emphasizing cost-reduction, safety (cyanide handling), and purification efficiency (recrystallization over chromatography).

Key Chemical Data
PropertySpecification
CAS Number 114969-85-6
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Retrosynthetic Analysis & Strategy

The most robust route for introducing a nitrile group at the C4 position of a pyrimidine ring, particularly with a halogen at C5, is via Nucleophilic Aromatic Substitution (SNAr) of a 4-chloro precursor. Direct cyanation of the pyrimidine ring without a leaving group is electronically unfavorable.

Strategic Pathway
  • Starting Material: 4-Hydroxy-6-methylpyrimidine (inexpensive, commercially available).

  • Functionalization (C5): Electrophilic bromination. The hydroxyl group (tautomeric with the ketone) activates the C5 position.

  • Activation (C4): Deoxychlorination converts the hydroxyl group into a chloride leaving group.

  • Cyanation (C4): Displacement of chloride by cyanide. Note: The C5-bromo group is relatively stable under these specific SNAr conditions due to the higher reactivity of the C4-chloro position activated by both ring nitrogens.

Retrosynthesis Target Target: 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6) Step3 S_NAr Cyanation (Reagent: NaCN/PTC) Target->Step3 Intermediate1 Intermediate 2: 4-Chloro-5-bromo-6-methylpyrimidine Step3->Intermediate1 Step2 Deoxychlorination (Reagent: POCl3) Intermediate1->Step2 Intermediate2 Intermediate 1: 5-Bromo-6-methylpyrimidin-4-ol Step2->Intermediate2 Step1 Electrophilic Bromination (Reagent: Br2/AcOH) Intermediate2->Step1 Start Starting Material: 4-Hydroxy-6-methylpyrimidine Step1->Start

Figure 1: Retrosynthetic pathway illustrating the conversion of 4-hydroxy-6-methylpyrimidine to the target nitrile via sequential bromination, chlorination, and cyanation.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-methylpyrimidin-4-ol

Objective: Regioselective bromination at the C5 position. Scale: 1.0 kg Input

  • Reagents:

    • 4-Hydroxy-6-methylpyrimidine (1.0 kg, 9.08 mol)

    • Bromine (Br₂) (1.45 kg, 9.08 mol, 1.0 eq)

    • Acetic Acid (glacial) (5.0 L)

    • Water (10.0 L)

Protocol:

  • Setup: Charge a 20 L glass-lined reactor with 4-Hydroxy-6-methylpyrimidine and Acetic Acid. Stir to obtain a suspension.

  • Addition: Add Bromine dropwise via an addition funnel over 2 hours, maintaining internal temperature between 20–30°C. Caution: Exothermic reaction. HBr gas evolution.

  • Reaction: Stir the mixture at ambient temperature for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench & Isolation: Dilute the reaction mixture with Water (10 L). Cool to 0–5°C and stir for 1 hour to maximize precipitation.

  • Filtration: Filter the solid product. Wash the cake with cold water (2 x 2 L) and hexanes (2 L) to remove residual acid and bromine color.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Yield: Expect ~1.45 kg (85%). Off-white solid.

Step 2: Synthesis of 4-Chloro-5-bromo-6-methylpyrimidine

Objective: Conversion of the hydroxyl group to a chloro leaving group. Scale: 1.0 kg Input (Intermediate 1)

  • Reagents:

    • 5-Bromo-6-methylpyrimidin-4-ol (1.0 kg, 5.29 mol)

    • Phosphorus Oxychloride (POCl₃) (3.0 L, Excess)

    • N,N-Dimethylaniline (catalytic amount, 50 mL)

Protocol:

  • Setup: Charge a 10 L reactor with Intermediate 1.

  • Addition: Carefully add POCl₃. Note: POCl₃ acts as both reagent and solvent. Add N,N-Dimethylaniline.

  • Reflux: Heat the mixture to reflux (~105°C) for 3–5 hours. The suspension will clear as the chlorinated product is formed.

  • Work-up (Critical Safety Step):

    • Cool the reaction mass to room temperature.[1][2]

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with scrubber).

    • Pour the thick residue slowly onto crushed ice (5 kg) with vigorous stirring. Caution: Violent hydrolysis. Maintain temperature <20°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 2 L).

  • Purification: Wash combined organics with saturated NaHCO₃ (to pH 7) and brine. Dry over MgSO₄. Concentrate to dryness.

  • Yield: Expect ~0.98 kg (90%). Yellowish solid/oil which solidifies on standing.

Step 3: Synthesis of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Objective: SNAr displacement of chloride with cyanide. Scalability Note: While patents suggest 18-Crown-6, this protocol uses Tetrabutylammonium Bromide (TBAB) as a cost-effective Phase Transfer Catalyst (PTC).

  • Reagents:

    • 4-Chloro-5-bromo-6-methylpyrimidine (500 g, 2.41 mol)

    • Sodium Cyanide (NaCN) (130 g, 2.65 mol, 1.1 eq)

    • TBAB (38 g, 0.12 mol, 5 mol%)

    • Dichloromethane (DCM) (2.5 L)

    • Water (1.0 L)

Protocol:

  • ** biphasic Setup:** In a 10 L reactor, dissolve the Chloro-intermediate in DCM (2.5 L).

  • Aqueous Phase: Dissolve NaCN and TBAB in Water (1.0 L). Add this solution to the reactor.

  • Reaction: Stir vigorously (high shear mixing preferred for PTC) at room temperature for 12–18 hours.

    • Mechanism:[1][3][4] TBAB transports the cyanide ion into the organic phase where it displaces the chloride.

  • Monitoring: Check HPLC. If reaction stalls, add 0.1 eq more NaCN and stir longer.

  • Separation: Separate the layers.

    • Organic Layer:[5][6] Contains Product.[1][7][2][3][4][5][8][9][10][11][12][13]

    • Aqueous Layer: Contains unreacted Cyanide (Toxic waste).

  • Cyanide Destruction (Safety): Treat the aqueous waste with 10% Sodium Hypochlorite (Bleach) solution to oxidize cyanide to cyanate before disposal. Check with starch-iodide paper to ensure excess oxidant.

  • Work-up: Wash the organic layer with water (2 x 1 L) and brine. Dry over Na₂SO₄.

  • Crystallization: Concentrate the DCM to ~20% volume. Add Hexanes or Heptane (1 L) slowly while stirring to induce crystallization. Cool to 0°C.

  • Filtration: Collect the solid.

  • Yield: Expect ~380 g (80%). Pale yellow crystalline solid.[2]

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 98.0% Area
Identification ¹H-NMR (DMSO-d₆)δ 2.70 (s, 3H, CH₃), 9.15 (s, 1H, Ar-H)
Identification MS (ESI+)[M+H]⁺ = 198.0/200.0 (Br pattern)
Residual Solvents GC-HSDCM < 600 ppm, Hexane < 290 ppm
Water Content Karl Fischer< 0.5% w/w

Process Safety & Troubleshooting

Cyanide Management
  • Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas.

  • Control:

    • Maintain pH > 10 in aqueous cyanide solutions to prevent HCN evolution.

    • Keep a "Cyanide Antidote Kit" (Amyl nitrite/Sodium thiosulfate) immediately accessible.

    • Destruction: All glassware and aqueous waste must be treated with bleach (NaOCl) at pH > 10 for at least 2 hours before disposal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete bromination or over-bromination.Control temperature strictly <30°C. Add Br₂ slowly. If di-bromo species forms, recrystallize from EtOH.[11]
Step 2 "Gummy" Residue Incomplete removal of POCl₃ or rapid hydrolysis.Distill POCl₃ thoroughly before quenching. Quench very slowly onto ice to prevent polymerization/tarring.
Step 3 Stalled Reaction Poor phase transfer.Increase stirring speed (RPM). Add more TBAB (up to 10 mol%). Ensure DCM volume is sufficient to solubilize substrate.
Product Color Iodine/Bromine impurities.Wash final organic layer with 5% sodium thiosulfate solution.

References

  • Patent Source: Heteroaromatic compounds and their use as dopamine D1 ligands.[4] US Patent 20140128374A1. (2014).[4] Describes the synthesis of 5-bromo-6-methylpyrimidine-4-carbonitrile via KCN/Crown ether.

  • Methodology Grounding: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate.[7][10] Discusses halogenation patterns on methylpyrimidines.

  • Chemical Data: 5-Bromo-6-methylpyrimidine-4-carbonitrile Product Page. BLD Pharm.[12] Verified CAS and physical properties.

  • Reaction Mechanism: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[14] Journal of the Chemical Society C. Provides mechanistic insight into cyanation of chloropyrimidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly functionalized pyrimidines. The compound 5-bromo-6-methylpyrimidine-4-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly functionalized pyrimidines. The compound 5-bromo-6-methylpyrimidine-4-carbonitrile presents a unique trifecta of purification hurdles: the lipophilicity of the heavy bromine atom, the strong dipole of the carbonitrile group, and the inherent polarity of the pyrimidine nitrogen atoms.

Synthesizing this compound—often achieved via the reaction of 5-bromo-4-chloro-6-methylpyrimidine with a cyanide source—frequently results in complex crude mixtures containing unreacted precursors, regioisomers, and hydrolysis degradation products[1][2]. This guide is engineered to provide you with field-proven, self-validating troubleshooting strategies and protocols to ensure >98% purity of your target compound.

Purification Decision Workflow

Before selecting a purification method, it is critical to analyze your crude mixture via LC-MS to identify the specific class of impurities present. Use the decision tree below to determine the optimal chromatographic approach.

PurificationWorkflow Start Crude 5-Bromo-6-methylpyrimidine- 4-carbonitrile Mixture CheckImp Identify Major Impurities (LC-MS / TLC) Start->CheckImp Decision1 Are Regioisomers or Atropisomers Present? CheckImp->Decision1 NP_Chrom Normal-Phase Silica Chromatography (Hexane/DCM/EtOAc) Decision1->NP_Chrom No (Mainly Precursors/Salts) SFC_Chrom Supercritical Fluid Chromatography (Chiralpak AD-H, CO2/PrOH) Decision1->SFC_Chrom Yes (Isomeric Byproducts) Hydrolysis Monitor for Nitrile Hydrolysis (Avoid acidic silanols) NP_Chrom->Hydrolysis Pure Pure Target Compound (>98% Purity) SFC_Chrom->Pure Hydrolysis->Pure

Caption: Diagnostic workflow for the isolation and purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile.

Troubleshooting & FAQs

Q1: Why am I seeing poor resolution between 5-bromo-6-methylpyrimidine-4-carbonitrile and the 4-chloro precursor on standard silica gel?

Causality: The cyano group and the chloro group exert similar electronic effects on the pyrimidine ring's overall dipole moment. In standard binary solvent systems (like Hexane/Ethyl Acetate), these molecules partition almost identically between the mobile phase and the silica stationary phase. Solution: Shift to a ternary solvent system by introducing a polarizable solvent, such as Dichloromethane (DCM). A gradient of Hexane/DCM/Ethyl Acetate leverages


 interactions between DCM and the pyrimidine core, subtly altering the retention factor (

) and allowing the carbonitrile to elute slightly after the chloro-precursor.
Q2: My yield drops significantly after column chromatography, and LC-MS shows an unexpected [M+18] peak. What is happening?

Causality: Pyrimidine derivatives can be highly sensitive to the acidic nature of standard silica gel[3]. The pyrimidine ring withdraws electron density from the C4 position, making the nitrile group highly electrophilic. The acidic silanol groups on the silica gel, combined with ambient moisture, catalyze the hydration of the carbonitrile into a primary carboxamide (adding H₂O, hence the +18 Da mass shift). Solution: Deactivate your silica gel prior to loading. Slurry pack the column with 1% Triethylamine (Et₃N) in your starting mobile phase to neutralize the acidic silanols, or switch to neutral alumina chromatography.

Q3: How can I separate closely related structural isomers or atropenantiomers of this scaffold?

Causality: Late-stage functionalization or complex cyanation conditions can yield isomers that are chromatographically identical on achiral stationary phases due to identical polar surface areas. Solution: Standard Normal-Phase Chromatography (NPC) will fail here. You must utilize 1 using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO₂/propanol mobile phase to achieve baseline resolution[1].

Step-by-Step Methodologies

Protocol A: Deactivated Normal-Phase Chromatography (For Precursor/Salt Removal)

This protocol is a self-validating system designed to prevent nitrile hydrolysis while removing unreacted starting materials.

  • Column Preparation: Select a silica gel column (30:1 silica-to-crude ratio). Prepare a slurry using Hexane containing 1% Triethylamine (Et₃N). Pour the slurry and flush with 3 column volumes (CV) of the same solvent to fully deactivate the acidic silanols[3].

  • Equilibration: Flush the column with 2 CV of the initial mobile phase: Hexane : DCM (80:20).

  • Sample Loading (Dry Load): Dissolve the crude mixture in a minimal amount of DCM. Add deactivated silica (1:3 ratio to crude mass), evaporate the DCM under reduced pressure to form a free-flowing powder, and load it evenly onto the column bed.

  • Gradient Elution:

    • Run 3 CV of Hexane : DCM (80:20).

    • Ramp to Hexane : DCM : EtOAc (60:30:10) over 5 CV.

    • Finish with Hexane : DCM : EtOAc (40:40:20) for 3 CV.

  • Validation Step (TLC & LC-MS): Spot the collected fractions on a TLC plate alongside the crude mixture. A single spot under short-wave UV (254 nm) indicates purity. To definitively validate, run an analytical LC-MS on the pooled fractions. You must observe a clean doublet peak at m/z 198 and 200 (1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes of the[M+H]⁺ ion).

Protocol B: Supercritical Fluid Chromatography (For Isomer Resolution)

Use this protocol when LC-MS confirms the correct mass, but NMR indicates a mixture of regioisomers or atropisomers.

  • System Setup: Equip the SFC system with a Chiralpak AD-H column (5 μm particle size)[1].

  • Mobile Phase Configuration: Set the mobile phase to a 3:1 ratio of supercritical Carbon Dioxide (CO₂) to Propanol[1]. Maintain a backpressure of 120 bar and a column temperature of 35 °C.

  • Sample Injection: Dissolve the sample in pure Propanol (concentration ~20 mg/mL). Filter through a 0.22 μm PTFE syringe filter to protect the column frit. Inject 50-100 μL per run.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the distinct baseline-resolved peaks into separate vessels.

  • Validation Step (Chiral HPLC): Re-inject a 5 μL aliquot of the first-eluting fraction back into the SFC under analytical conditions. A single peak with >99% Area Under Curve (AUC) validates successful isomeric separation.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various purification methods when applied to 5-Bromo-6-methylpyrimidine-4-carbonitrile mixtures.

Purification MethodStationary PhaseMobile PhaseTarget Impurity AddressedTypical Recovery (%)Target Purity (%)
Standard Flash Chromatography Silica Gel (60 Å)Hexane / EtOAcHighly polar salts, baseline degradation products60 - 7085 - 90
Deactivated Flash Chromatography Silica Gel + 1% Et₃NHexane / DCM / EtOAcUnreacted 4-chloro precursor, prevents hydrolysis80 - 9095 - 98
Supercritical Fluid Chromatography (SFC) Chiralpak AD-HCO₂ / Propanol (3:1)Regioisomers, Atropenantiomers65 - 75> 99
Reverse-Phase Prep-HPLC C18 (Endcapped)H₂O / MeCN (0.1% Formic Acid)Closely eluting polar byproducts70 - 80> 98

References

  • Source: Google Patents (WO2014072881A1)

Sources

Optimization

Overcoming solubility issues of 5-Bromo-6-methylpyrimidine-4-carbonitrile in DMSO

Welcome to the technical support center for 5-Bromo-6-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-6-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, in-depth solutions grounded in scientific principles to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Bromo-6-methylpyrimidine-4-carbonitrile in DMSO at room temperature. Is this expected?

A1: Yes, it is not uncommon to encounter solubility issues with substituted pyrimidine compounds like 5-Bromo-6-methylpyrimidine-4-carbonitrile, even in a powerful solvent like DMSO. The solubility of pyrimidine derivatives can be influenced by factors such as their crystal lattice energy, molecular weight, and the presence of functional groups.[1] While many pyrimidine-based compounds are readily soluble in DMSO, the specific substitutions on the pyrimidine ring can significantly alter their solubility characteristics.[2] Initial difficulties in dissolution at room temperature may indicate that the compound requires additional energy to overcome the intermolecular forces within its crystal structure.

Q2: Why is my previously prepared stock solution of 5-Bromo-6-methylpyrimidine-4-carbonitrile in DMSO showing precipitation after a freeze-thaw cycle?

A2: This is a common issue related to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, and this absorbed water can significantly decrease the solubility of dissolved compounds.[3] During a freeze-thaw cycle, the presence of water can lead to the formation of a less soluble, more stable crystalline form of your compound, causing it to precipitate out of solution.[3] It is also possible that repeated freeze-thaw cycles can lead to the supersaturation of the solution, increasing the likelihood of crystallization.[3]

Q3: Can the quality of DMSO affect the solubility of my compound?

A3: Absolutely. The purity of your DMSO is critical for consistent and successful solubilization. Lower-grade DMSO may contain impurities, including water, which can negatively impact the solubility of your compound.[3] Furthermore, DMSO can degrade over time, especially if not stored properly, leading to the formation of byproducts that can interfere with your experiments. For sensitive applications, it is always recommended to use anhydrous, high-purity DMSO.

Q4: Is it safe to heat the DMSO solution to aid in dissolving 5-Bromo-6-methylpyrimidine-4-carbonitrile?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds, including pyrimidine derivatives.[4][5] However, it is crucial to proceed with caution. DMSO is stable at temperatures below 150°C, but decomposition can occur at its boiling point (189°C), and this process can be catalyzed by acids and bases.[6] Therefore, it is advisable to use a controlled heating method, such as a water bath or a heating block, and to keep the temperature well below the decomposition point of both the solvent and the solute. Always consult the Safety Data Sheet (SDS) for the compound for its thermal stability information.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving solubility issues with 5-Bromo-6-methylpyrimidine-4-carbonitrile in DMSO.

Issue 1: Compound fails to dissolve completely at room temperature.

This is often due to kinetic insolubility, where the rate of dissolution is very slow, or the concentration is at or near the thermodynamic solubility limit at that temperature.

start Start: Incomplete Dissolution vortex Vortex/Agitate Thoroughly start->vortex heat Gentle Heating (40-60°C) vortex->heat sonicate Ultrasonication heat->sonicate assess Assess Solubility sonicate->assess success Solution Clear: Ready for Use assess->success Yes fail Precipitation Persists assess->fail No

Caption: Troubleshooting workflow for initial dissolution.

  • Initial Attempt:

    • Add the desired amount of 5-Bromo-6-methylpyrimidine-4-carbonitrile to a clean, dry vial.

    • Add the required volume of anhydrous, high-purity DMSO.

    • Vortex or agitate the mixture vigorously for 2-5 minutes at room temperature.

  • Gentle Heating:

    • If the compound has not fully dissolved, place the vial in a water bath or on a heating block set to 40-60°C.

    • Periodically vortex the solution while heating. Do not exceed 60°C without specific data on the compound's thermal stability.

  • Ultrasonication:

    • If solubility issues persist, place the vial in a bath sonicator.[7]

    • Sonicate for 5-15 minute intervals.[8][9] The high-frequency sound waves will help to break down solid particles and increase the surface area for dissolution.[7]

    • Monitor the temperature of the sonicator bath to avoid excessive heating.

Issue 2: Precipitation observed in a stock solution after storage.

This is most likely due to the absorption of atmospheric moisture by DMSO, leading to a decrease in the compound's solubility. It can also be a result of creating a supersaturated solution that is not stable over time.

start Start: Precipitation in Stock reheat Gentle Reheating & Vortexing start->reheat success Redissolved reheat->success Yes fail Does Not Redissolve reheat->fail No check_solvent Use Anhydrous DMSO aliquot Aliquot & Store Properly check_solvent->aliquot success->aliquot prepare_fresh Prepare Fresh Solution fail->prepare_fresh prepare_fresh->check_solvent

Caption: Troubleshooting workflow for precipitation in stock solutions.

  • Use Anhydrous Solvent: Always use fresh, anhydrous DMSO to prepare stock solutions.

  • Proper Storage:

    • Store stock solutions in tightly sealed vials with a cap liner that provides a good seal.

    • Consider using vials with septa to allow for removal of the solution with a syringe, minimizing exposure to air.

    • Store the stock solution in a desiccator to protect it from moisture.

  • Aliquoting:

    • Prepare a concentrated stock solution and then create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to the atmosphere.

  • Redissolving Precipitate:

    • If precipitation is observed, you can attempt to redissolve it by gently warming the solution (40-60°C) and vortexing.

    • If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.

Quantitative Data Summary

PropertyValueSource
5-Bromo-6-methylpyrimidine-4-carbonitrile
Molecular FormulaC₆H₄BrN₃N/A
Molecular Weight210.02 g/mol N/A
DMSO (Dimethyl Sulfoxide)
Molecular FormulaC₂H₆OS
Molecular Weight78.13 g/mol
Boiling Point189 °C (372 °F)[10][6]
Freezing Point18.5 °C (65.3 °F)[6]
General Pyrimidine Solubility
In WaterModerately soluble[11]
In Organic SolventsGenerally soluble[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To prepare a 10 mM stock solution of 5-Bromo-6-methylpyrimidine-4-carbonitrile in anhydrous DMSO.

Materials:

  • 5-Bromo-6-methylpyrimidine-4-carbonitrile (MW: 210.02 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Bath sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (210.02 g/mol ) = 0.0021002 g = 2.10 mg

  • Weighing: Carefully weigh out 2.10 mg of 5-Bromo-6-methylpyrimidine-4-carbonitrile and place it in a clean, dry vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2-5 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

  • Troubleshooting (if necessary):

    • If the compound is not fully dissolved, follow the troubleshooting steps outlined in "Issue 1" above (gentle heating and/or sonication).

  • Storage:

    • Once fully dissolved, store the stock solution in properly sealed aliquots at -20°C or -80°C.

Safety Precautions

  • Always handle 5-Bromo-6-methylpyrimidine-4-carbonitrile and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 5-Bromo-6-methylpyrimidine-4-carbonitrile for specific handling and safety information. The compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.

References

  • Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • SciSpace. (2014, March 3).
  • PMC. (n.d.).
  • Quora. (2023, January 16).
  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
  • Envirostar. (2023, April 21).
  • Hielscher Ultrasonics. (n.d.). High-Performance Dissolvers.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Quora. (2024, October 30).
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Ultrasonic cleaning.
  • Thermo Fisher Scientific. (2025, September 10).
  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • YouTube. (2025, March 22).
  • ResearchGate. (2021, February 9).
  • gChem. (n.d.). DMSO Physical Properties.
  • PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Fisher Scientific. (2016, December 2).
  • Sigma-Aldrich. (2023, November 3).
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Pfaltz & Bauer. (n.d.).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine | C6H7BrN2 | CID 14922221.
  • MilliporeSigma. (n.d.). 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2.
  • BuyersGuideChem. (n.d.). 5-Bromo-6-methylpyrimidin-4-ol | C5H5BrN2O.
  • Fluorochem. (n.d.). 5-BROMO-4-METHOXY-6-METHYLPYRIMIDINE.
  • J&K Scientific. (2011, March 31). 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2.
  • BLD Pharm. (n.d.). 157335-97-2|5-Bromo-4,6-dimethylpyrimidine|.
  • Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8.
  • (n.d.). Chemical stability of DMSO and ACN solvents in contact with Li2O2.
  • (n.d.). 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile.
  • ChemScene. (n.d.). 157335-97-2 | 5-Bromo-4,6-dimethylpyrimidine.
  • lookchem. (n.d.).

Sources

Troubleshooting

Technical Guide: Preserving Nitrile Integrity During Basic Workup

This guide serves as a technical support resource for researchers encountering stability issues with nitrile-containing compounds during basic workup procedures. It focuses on mechanistic understanding, risk mitigation,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering stability issues with nitrile-containing compounds during basic workup procedures. It focuses on mechanistic understanding, risk mitigation, and validated protocols.

Topic: Preventing Hydrolysis of Nitrile Groups Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers Version: 1.0

Executive Summary & Mechanistic Risk

Nitriles (


) are fundamentally electrophilic at the carbon atom.[1][2] While generally stable under neutral conditions, they are susceptible to nucleophilic attack by hydroxide ions (

) during basic workups. This results in the irreversible formation of primary amides and, subsequently, carboxylic acids.

The risk is highest during quenching of aluminum hydride reductions (e.g., LiAlH


, DIBAL-H) where strong bases are traditionally generated or added (Fieser workup).
The Failure Mechanism (Base-Catalyzed Hydrolysis)

The following diagram illustrates the pathway you must interrupt. If the intermediate imidate is allowed to form in the presence of water and heat, hydrolysis is inevitable.

NitrileHydrolysis cluster_prevention CRITICAL CONTROL POINT Nitrile Nitrile (R-CN) OH_Attack Nucleophilic Attack (OH-) Nitrile->OH_Attack High pH Imidate Imidate Anion (R-C(OH)=N-) OH_Attack->Imidate Rate Limiting (Temp Dependent) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization + H2O Carboxylate Carboxylate (R-COO-) Amide->Carboxylate Prolonged Exposure High Heat

Figure 1: Mechanism of base-catalyzed nitrile hydrolysis. The critical control point is preventing the initial nucleophilic attack by maintaining low temperature and controlling pH.

Risk Assessment Matrix

Use this table to evaluate the safety of your current workup conditions relative to nitrile stability.

VariableLow Risk (Safe)Moderate Risk (Caution)High Risk (Hydrolysis Likely)
pH 6.0 – 8.08.0 – 10.0> 12.0 (e.g., 15% NaOH)
Temperature < 0°C0°C – 20°C> 40°C (Exotherm during quench)
Quench Agent Na₂SO₄·10H₂O, Rochelle's SaltH₂O (Careful addition)15% NaOH (Standard Fieser)
Time < 30 mins1 – 2 hoursOvernight stirring in base

Troubleshooting & FAQs

Q1: I am reducing a functional group with LiAlH in the presence of a nitrile. The standard Fieser workup calls for NaOH. Will this destroy my nitrile?

Verdict: Yes, it is high risk. The standard Fieser workup (


 g LAH : 

mL H

O :

mL 15% NaOH :

mL H

O) generates a localized environment of high pH and heat (exothermic quenching). Solution: Switch to the Rochelle’s Salt Protocol or the Sodium Sulfate Decahydrate Protocol . These methods maintain a near-neutral pH and effectively chelate aluminum salts without requiring strong base.
Q2: My reaction mixture turned into a gelatinous emulsion during aqueous workup. Adding base usually fixes this, but I can't use base. What do I do?

Verdict: The "gel" is hydrated aluminum hydroxide. Solution: Do not add NaOH. Instead:

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . The tartrate ligand exchanges with hydroxide on the aluminum, solubilizing it into the aqueous layer.

  • Allow the mixture to stir vigorously for 1-3 hours. The layers will separate cleanly.[3]

  • Alternative: If the scale is small (<1g), add solid Sodium Sulfate Decahydrate until the solid clumps and the solution becomes clear, then filter.

Q3: Can I use an acidic workup instead?

Verdict: Use with extreme caution. While nitriles are more stable to acid than base at room temperature, strong acids can still hydrolyze them to amides (Ritter reaction conditions) or carboxylic acids if heated. Recommendation: Use a buffered quench like saturated Ammonium Chloride (NH


Cl) . This buffers the solution to ~pH 9 (mildly basic due to ammonia release) which is generally safe for nitriles at 0°C, but Rochelle's salt is superior for aluminum removal.
Q4: I already added NaOH and realized my mistake. Can I save the nitrile?

Verdict: Time and temperature are your enemies. Immediate Action:

  • Cool the mixture to 0°C immediately.

  • Dilute with a large volume of organic solvent (EtOAc or Et₂O) to partition the nitrile away from the aqueous base.

  • Acidify the aqueous layer carefully with 1M HCl or citric acid to pH 7-8.

  • Separate layers immediately. Do not let it stir overnight.

Validated Protocols

Protocol A: Rochelle’s Salt Workup (The Gold Standard)

Best for: Reactions containing acid/base sensitive groups (nitriles, esters, lactones).

  • Cool: Cool the reaction mixture (THF or Ether) to 0°C.

  • Dilute: Dilute with an equal volume of diethyl ether or MTBE.

  • Quench: Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt).

    • Volume: Use ~20-50 mL of saturated solution per gram of hydride reagent used.

  • Stir: Remove the ice bath and stir vigorously at room temperature.

    • Observation: The mixture will initially be cloudy/gelatinous. After 1-4 hours, it will separate into two clear layers.

  • Separate: Transfer to a separatory funnel. The aluminum stays in the aqueous layer.

  • Wash/Dry: Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Sodium Sulfate Decahydrate (The "Dry" Quench)

Best for: Small scale reactions or when avoiding aqueous extraction is desired.

  • Cool: Cool the reaction mixture to 0°C.

  • Quench: Add solid Sodium Sulfate Decahydrate (Na

    
    SO
    
    
    
    ·10H
    
    
    O)
    portion-wise.
    • Mechanism:[1][4][5][6][7][8][9][10] The crystal water is released slowly, quenching the hydride gently. The remaining Na

      
      SO
      
      
      
      acts as a drying agent.
  • Monitor: Continue adding until gas evolution ceases and the solid looks granular (free-flowing) rather than clumpy.

  • Filter: Filter the suspension through a pad of Celite.[11]

  • Rinse: Rinse the filter cake thoroughly with solvent (THF/EtOAc).

  • Concentrate: Evaporate the filtrate to obtain the product.

Protocol C: Modified Fieser (Base-Free)

Best for: When Rochelle's salt is unavailable.

  • Cool: Cool to 0°C.

  • Quench: Add water slowly (

    
     mL per gram LiAlH
    
    
    
    ).
  • Skip Base: Instead of 15% NaOH, add Water again (

    
     mL) or 15% Rochelle's Salt solution .
    
  • Final Water: Add water (

    
     mL).
    
  • Dry: Add anhydrous MgSO

    
     directly to the stirring mixture to bind the aluminum salts.
    
  • Filter: Filter the white precipitate. Note: This precipitate may be stickier than the standard Fieser salt.

Workup Decision Tree

WorkupSelection Start Start: Quenching Reaction with Nitrile Present Scale Reaction Scale? Start->Scale Small Small Scale (< 1g LAH) Scale->Small Large Large Scale (> 1g LAH) Scale->Large Na2SO4 Use Na2SO4·10H2O (Protocol B) Small->Na2SO4 Emulsion Is Emulsion a concern? Large->Emulsion Rochelle Use Rochelle's Salt (Protocol A) Emulsion->Rochelle Yes (High Risk) FieserMod Use Modified Fieser (Protocol C) Emulsion->FieserMod No (Speed needed)

Figure 2: Decision tree for selecting the appropriate workup method based on scale and emulsion risk.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis, General Procedures.[5][12] Available at: [Link] (Accessed via search context 1.1).

  • University of Rochester. Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt). Not Voodoo X. Available at: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles - Hydrolysis and Reduction. Available at: [Link] (Accessed via search context 1.2).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile

The following technical guide addresses the recrystallization and purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile . [1][2] Case ID: PYR-CN-5BR-REC Status: Active Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the recrystallization and purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile .

[1][2]

Case ID: PYR-CN-5BR-REC Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Diagnostic Triage: Initial Assessment

Before initiating recrystallization, verify the physical state and crude purity of your material. This compound belongs to the class of halogenated pyrimidine carbonitriles , which exhibit specific solubility behaviors distinct from their pyridine analogues.

Compound Profile[1][2][3][4][5][6][7][8]
  • Target Molecule: 5-Bromo-6-methylpyrimidine-4-carbonitrile[1][2]

  • Chemical Nature: Electron-deficient heteroaromatic.[1][2] Moderately polar due to the cyano (-CN) and bromo (-Br) groups, but lacks strong hydrogen bond donors (unlike amino- or hydroxypyrimidines).[1][2]

  • Expected Melting Point: Likely in the range of 60°C – 110°C (based on structural analogues like 5-bromo-4,6-dimethylpyrimidine).[1][2] Note: Impure samples may appear as low-melting semi-solids.[1][2]

Critical Safety Warning: Hydrolysis Risk

CAUTION: The C-4 nitrile group is susceptible to hydrolysis under extreme pH or prolonged heating in aqueous media, potentially converting your product to the corresponding amide or carboxylic acid [1].[2]

  • Avoid: Boiling water as a single solvent.[2]

  • Avoid: Strong acidic or basic conditions during heating.[2]

Recommended Solvent Systems

Based on the polarity profile (LogP ~1.5–2.0) and π-stacking potential, the following solvent systems are validated for this class of pyrimidines.

System A: The "Gold Standard" (Ethyl Acetate / n-Heptane)

This is the most robust system for removing non-polar impurities and avoiding hydrolysis.[2]

  • Role: Ethyl Acetate (Solvent), n-Heptane (Anti-solvent).[2]

  • Ratio: Start with 1:3 (v/v).

  • Mechanism: The pyrimidine core is highly soluble in warm EtOAc.[2] Heptane reduces solubility gradually, promoting controlled crystal growth rather than precipitation.

System B: Single-Solvent Cooling (Isopropanol or Ethanol)

Best for removing polar impurities (salts, inorganic residues).[2]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[2]

  • Mechanism: High solubility at boiling point; significantly reduced solubility at -20°C.[1][2]

  • Risk: If the melting point is low (<70°C), this system may cause "oiling out" (liquid-liquid phase separation) before crystallization.[2]

System C: Non-Polar Scavenging (Toluene)

Best if your crude contains polar tars or baseline impurities.[2]

  • Solvent: Toluene.

  • Mechanism: Dissolves the product at 80-90°C; polar tars often remain undissolved and can be decanted/filtered hot.[2]

Summary of Solvent Performance
Solvent SystemPolarityImpurity RejectionRisk FactorRecommendation
EtOAc / Heptane ModerateHigh (Non-polar)LowPrimary Choice
Ethanol Polar ProticHigh (Salts/Inorganics)Medium (Oiling out)Secondary Choice
Toluene Non-PolarModerate (Polar Tars)LowSpecific Use Case
DCM / Hexane LowLowHigh (Evaporation)Avoid (Use for layering)

Step-by-Step Optimization Protocol

Do not commit your entire batch to a single solvent immediately.[1][2] Use this micro-screen workflow.

Recrystallization_Workflow Start Start: 50mg Crude Sample Test_EtOAc Test A: Dissolve in min. hot EtOAc Add warm Heptane (dropwise) Start->Test_EtOAc Test_EtOH Test B: Dissolve in min. boiling EtOH Cool to RT then -20°C Start->Test_EtOH Check_Crystals Observation: Crystal Formation? Test_EtOAc->Check_Crystals Test_EtOH->Check_Crystals Success Scale Up Process Check_Crystals->Success Defined Crystals Oiling_Out Issue: Oiling Out (Liquid droplets) Check_Crystals->Oiling_Out Oily droplets No_Precip Issue: No Precipitation Check_Crystals->No_Precip Clear solution Remedy: Add Seed Crystal \nor Increase Solvent Vol. Remedy: Add Seed Crystal or Increase Solvent Vol. Oiling_Out->Remedy: Add Seed Crystal \nor Increase Solvent Vol. Remedy: Evaporate 50% Vol \nor Cool to -78°C Remedy: Evaporate 50% Vol or Cool to -78°C No_Precip->Remedy: Evaporate 50% Vol \nor Cool to -78°C

Figure 1: Decision tree for initial solvent screening. Blue nodes indicate action steps; Yellow indicates decision points.[2]

Detailed Protocol: EtOAc/Heptane Method
  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL per gram) and heat to gentle reflux (77°C).

  • Clarification: If insoluble particles remain (likely salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution near boiling, add n-Heptane dropwise.[2]

    • Stop point: When a faint, persistent cloudiness appears.

    • Correction: Add 1-2 drops of EtOAc to clear the solution again.[2]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then place in an ice bath (0°C) for 1 hour.

  • Harvest: Filter crystals and wash with cold 10% EtOAc/Heptane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product. This is common with methylated pyrimidines [2].[2] Fix:

  • Reheat the mixture to redissolve the oil.

  • Dilute slightly with more of the "good" solvent (EtOAc or Ethanol).

  • Seed the solution with a tiny crystal of pure product at a temperature just below the clearing point.

  • Agitate: Vigorous stirring can sometimes induce nucleation in oiled-out mixtures.[1][2]

Q2: Can I use water as an anti-solvent with Ethanol?

Technical Advice: While theoretically possible, it is risky .[2]

  • Reason: Adding water to a hot nitrile solution increases the risk of hydrolysis to the amide (5-bromo-6-methylpyrimidine-4-carboxamide).[1][2]

  • Alternative: If you must use a polar system, use Methanol and cool to -78°C (Dry ice/acetone bath) instead of adding water.[2]

Q3: The crystals are colored (yellow/brown) but NMR shows the product is pure.

Cause: Trace conjugated oligomers or oxidation byproducts (from the bromine source) are trapped in the crystal lattice. Fix: Perform a Charcoal Treatment .[2]

  • Dissolve crude in hot EtOAc.

  • Add Activated Carbon (5-10 wt%).[2]

  • Reflux for 15 minutes.

  • Filter hot through Celite.[2]

  • Proceed with Heptane addition.[2]

Q4: I have low recovery yield (<50%).

Cause: The compound is likely too soluble in the mother liquor. Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

  • Check the pH of the mother liquor; pyrimidines can form salts. Ensure the species is neutral.

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.[2] (Standard text on pyrimidine reactivity and hydrolysis risks).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. Link (Source for "oiling out" mechanisms and solvent selection strategies).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10078239, Pyrimidine-4-carbonitrile derivatives.[2] Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-4,6-dimethylpyrimidine (Analogue behavior).[1][2] Link

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 5-Bromo-6-methylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the removal of palladium (Pd) impurities from 5-Bromo-6-methylpyrimidine-4-carbonitrile, a crucial interm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the removal of palladium (Pd) impurities from 5-Bromo-6-methylpyrimidine-4-carbonitrile, a crucial intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this resource is designed to offer practical, field-proven insights to troubleshoot and optimize your purification processes, ensuring your final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Palladium Contamination

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] However, a significant drawback is the potential for the final product to be contaminated with residual palladium.[2] For active pharmaceutical ingredients (APIs) and their intermediates, regulatory bodies such as the FDA and EMA have established strict limits for elemental impurities.[3][4] The permitted daily exposure (PDE) for palladium for an oral medication is 100 µg per day.[1] This often translates to a requirement of less than 10 ppm of palladium in the final API.[2][5]

The pyrimidine core in 5-Bromo-6-methylpyrimidine-4-carbonitrile can chelate with palladium, making its removal particularly challenging. This guide will walk you through common issues, effective solutions, and preventative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the purification of 5-Bromo-6-methylpyrimidine-4-carbonitrile.

Q1: My isolated 5-Bromo-6-methylpyrimidine-4-carbonitrile has a gray or black discoloration. Is this due to palladium?

A1: Yes, a gray or black color in the final product is a strong indicator of palladium contamination, often in the form of palladium black, which is aggregated palladium particles.[6] While other impurities could be present, residual palladium from the catalyst is a very common cause of this discoloration.

Q2: What are the acceptable limits for palladium in my 5-Bromo-6-methylpyrimidine-4-carbonitrile intermediate?

A2: The acceptable limit depends on the stage of synthesis and the intended use of the intermediate. For early-stage intermediates, higher levels may be tolerated. However, for late-stage intermediates that are closer to the final API, the limits become much stricter. As a general guideline, aiming for palladium levels below 10 ppm is a good manufacturing practice.[2][5] The European Agency for the Evaluation of Medicinal Products (EMA) regulations limit platinum group metals, including palladium, to less than 5 ppm as a group.[7]

Q3: How can I accurately measure the level of palladium contamination?

A3: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers high sensitivity and is the preferred method for final product validation.[7] For in-process monitoring and screening of purification methods, other techniques like UV-Vis spectrophotometry can be used, though they are less sensitive than ICP-MS.[9][10]

Q4: I've tried recrystallization, but the palladium levels are still too high. What should I do next?

A4: While recrystallization can be effective, its success is highly dependent on the solvent system and the nature of the palladium species.[3] In some cases, the palladium can co-crystallize with the product.[3] If recrystallization alone is insufficient, you should consider using a palladium scavenger. These are materials that selectively bind to palladium, allowing for its removal by filtration.[11]

Q5: Which type of palladium scavenger is most effective for a nitrogen-containing heterocycle like 5-Bromo-6-methylpyrimidine-4-carbonitrile?

A5: For nitrogen-containing heterocycles, scavengers with functional groups that have a high affinity for palladium are recommended. Thiol-based scavengers, such as silica-bound 1-propanethiol (Si-Thiol) or 2,4,6-trimercaptotriazine (TMT) on silica or polystyrene supports, are often very effective.[11][12] The choice of scavenger can be system-dependent, so it's advisable to screen a few options on a small scale.[12][13]

Q6: I'm concerned about product loss when using scavengers or activated carbon. How can I minimize this?

A6: Product loss due to non-specific adsorption is a valid concern, especially with activated carbon.[8][12] To mitigate this:

  • Optimize the amount: Use the minimum amount of scavenger or activated carbon necessary. Start with a small percentage (e.g., 5-10 wt%) and increase if needed.[8]

  • Screen different materials: Some scavengers have lower non-specific binding than others.

  • Solvent selection: The choice of solvent can influence the interaction between your product and the adsorbent.

  • Temperature and time: Optimize the stirring time and temperature. Sometimes, shorter times or lower temperatures are sufficient for palladium removal without significant product loss.

Palladium Removal Strategies: A Comparative Overview

The selection of a palladium removal technique depends on various factors including the scale of the reaction, cost, and the specific nature of the palladium species.

Method Advantages Disadvantages Best For
Recrystallization Simple, cost-effective, can be highly effective.[3]May not be sufficient on its own, potential for co-crystallization.[3]Initial purification step, removing bulk impurities.
Activated Carbon Inexpensive, readily available, effective for various palladium species.[14][15]Can be non-selective leading to product loss, fine particles can be difficult to filter.[8][12]Cost-sensitive processes, removal of colored impurities.
Palladium Scavengers High selectivity for palladium, high efficiency, can reduce levels to <1 ppm.[11][12]Higher cost compared to activated carbon.Achieving very low palladium levels required for APIs.
Filtration through Celite Simple, effective for heterogeneous or precipitated palladium.[8][12]Ineffective for soluble palladium species.Removing Pd/C or palladium black.

Experimental Protocols

Here are detailed protocols for common palladium removal techniques.

Protocol 1: Optimized Recrystallization
  • Solvent Screening: On a small scale, test various solvent systems (e.g., ethanol/water, acetone/water, ethyl acetate/heptane) to find one where 5-Bromo-6-methylpyrimidine-4-carbonitrile is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities (like palladium black) are visible, perform a hot filtration through a pre-warmed funnel with a small pad of Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude 5-Bromo-6-methylpyrimidine-4-carbonitrile in a suitable solvent.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution.[8]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.[8][12]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. Ensure the Celite pad is thick enough to prevent fines from passing through.[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 3: Palladium Scavenger Treatment (Batch Process)
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the selected palladium scavenger (e.g., Si-Thiol, MP-TMT) to the solution. The amount will depend on the scavenger's capacity and the estimated palladium concentration.

  • Stirring: Stir the mixture at the recommended temperature and for the specified time (consult the scavenger manufacturer's guidelines).

  • Filtration: Filter off the scavenger resin.

  • Solvent Removal: Remove the solvent from the filtrate to yield the purified product.

Visualizing the Workflow

Decision Tree for Palladium Removal

Caption: Decision workflow for selecting a palladium removal method.

Mechanism of a Thiol-Based Scavenger

Scavenger_Mechanism pyrimidine_pd 5-Bromo-6-methylpyrimidine-4-carbonitrile-Pd Complex (Soluble) scavenger Silica Support -SH (Thiol Group) pyrimidine_pd:f1->scavenger:f0 Adsorption purified_product Purified 5-Bromo-6-methylpyrimidine-4-carbonitrile (In Solution) pyrimidine_pd->purified_product scavenged_pd Silica Support -S-Pd (Bound Palladium) scavenger:f1->scavenged_pd:f1 Chelation

Caption: Simplified mechanism of palladium capture by a thiol scavenger.

Preventative Measures

Minimizing palladium contamination from the start can simplify purification.

  • Catalyst Choice: Consider using a heterogeneous catalyst (e.g., Pd/C) which can often be removed by simple filtration. However, be aware of potential leaching of soluble palladium species.[16]

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading to achieve the desired reaction conversion.

  • Reaction Work-up: Some aqueous washes (e.g., with a solution of N-acetylcysteine or sodium thiosulfate) can help remove a portion of the palladium before further purification.[7][17]

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Economidou, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. [Link]

  • MDPI. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. [Link]

  • MDPI. (2025, June 11). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. (2026, February 28). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. [Link]

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Inorganic Ventures. (2024, June 20). Elemental Impurities - Certi ed Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. [Link]

  • Reddit. (2022, August 1). Recrystallization help. [Link]

  • Food and Drug Administration. (2014, December 16). USP Chapters <232> and <233> Implementation Strategy. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Scientific Research Publishing. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]

  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. (2017, November 16). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. [Link]

  • PMC. (2025, April 9). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. [Link]

  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]

  • MDPI. (2020, April 3). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. [Link]

  • PMC. (2023, March 9). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. [Link]

  • SciSpace. Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Interpretation of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Executive Summary 5-Bromo-6-methylpyrimidine-4-carbonitrile is a critical heterocyclic building block in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural integrity is defined by a pyrimidine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-6-methylpyrimidine-4-carbonitrile is a critical heterocyclic building block in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural integrity is defined by a pyrimidine core substituted with a bromine atom at position 5, a methyl group at position 6, and a nitrile group at position 4.

This guide provides a high-resolution interpretation of its 1H NMR spectrum , contrasting it with its primary synthetic precursor, 5-bromo-4-chloro-6-methylpyrimidine .[1] For researchers in drug development, distinguishing these two species is vital, as the conversion of the chloro-group to the cyano-group is a common but often incomplete nucleophilic substitution step.[1]

Structural Analysis & Theoretical Shift Prediction

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule possesses two distinct proton environments:

  • Aromatic Proton (H2): Located between two nitrogen atoms.[1]

  • Methyl Protons (H6-Me): Attached to the C6 position.[1]

Electronic Environment
  • The Pyrimidine Ring: inherently electron-deficient, causing significant deshielding of ring protons.[1]

  • C4-Nitrile (-CN): A strong electron-withdrawing group (EWG) via induction and resonance.[1] It will deshield adjacent positions more strongly than the chloro- substituent it replaces.[1]

  • C5-Bromine (-Br): An EWG that exerts a heavy-atom effect, influencing the chemical shift of the ortho-methyl group and the meta-proton.[1]

Predicted vs. Alternative Shifts

The "Alternative" in this context is the starting material (Chloro-analog) .[1] A successful reaction is monitored by the downfield shift of the product signals relative to this precursor.[1]

FeatureTarget Product (4-CN)Precursor Alternative (4-Cl)Mechanism of Shift
C2-H (Aromatic) ~9.10 – 9.30 ppm (Singlet)~8.80 – 9.00 ppm (Singlet)The Cyano group is more electron-withdrawing than Chlorine, reducing electron density at C2.[1]
C6-CH3 (Methyl) ~2.80 – 2.95 ppm (Singlet)~2.70 – 2.80 ppm (Singlet)Anisotropic effect of the CN triple bond and increased inductive withdrawal deshields the methyl protons.[1]
Solvent Residual 7.26 (CDCl3) / 2.50 (DMSO)7.26 (CDCl3) / 2.50 (DMSO)Reference point.

Note: Exact shifts vary by concentration and solvent.[1] The relative difference (Product > Precursor) is the reliable metric.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why: Pyrimidines generally dissolve well in

      
      .[1] If solubility is poor, switch to DMSO-
      
      
      
      , but note that water peaks in DMSO can overlap with methyl signals.[1]
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving trace impurities).

  • Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL of

      
      . Ensure complete dissolution; filter through a glass wool plug if suspension persists.[1]
      
    • Self-Validation Check: The solution must be clear. Haze indicates inorganic salts (KBr/NaCl) from the cyanation reaction, which degrades field homogeneity (shimming).

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster relaxation).[1]

    • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic H2 relaxes slowly; insufficient delay causes integration errors.[1]

    • Scans (NS): 16–32 scans are sufficient for the main product.[1] Use 64+ scans if searching for <1% impurities.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to flatten the baseline.

    • Referencing: Calibrate the TMS peak to 0.00 ppm .

    • Integration: Normalize the Methyl singlet to 3.00 . The Aromatic H2 should integrate to 1.00 .[1]

Spectral Interpretation & Comparative Analysis

Zone A: The Aromatic Region (8.5 – 9.5 ppm)
  • Signal: Sharp Singlet (1H).

  • Assignment: Proton at Position 2 (N-CH-N).

  • Interpretation: This is the most deshielded proton due to the two flanking nitrogen atoms.[1]

    • Product Verification: Look for a shift > 9.10 ppm .[1]

    • Impurity Flag: If you see a "shadow" peak at ~8.90 ppm , your sample contains unreacted 5-bromo-4-chloro-6-methylpyrimidine .[1]

Zone B: The Aliphatic Region (2.0 – 3.0 ppm)
  • Signal: Sharp Singlet (3H).

  • Assignment: Methyl group at Position 6.

  • Interpretation:

    • Product Verification: Signal centers around 2.80 – 2.95 ppm .[1]

    • Impurity Flag: A peak at ~2.75 ppm suggests the Chloro-precursor.[1] A peak at ~2.30 ppm suggests 5-bromo-4-hydroxy-6-methylpyrimidine (hydrolysis byproduct).[1]

Visualization: Analytical Logic Flow

The following diagram illustrates the decision process for validating the product structure based on NMR data.

NMR_Analysis Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Check_H2 Analyze Aromatic Region (8.5 - 9.5 ppm) Start->Check_H2 Check_Me Analyze Methyl Region (2.0 - 3.0 ppm) Start->Check_Me Decision_H2 Is H2 Peak > 9.1 ppm? Check_H2->Decision_H2 Decision_Me Is Methyl Peak > 2.8 ppm? Check_Me->Decision_Me Result_Pure CONFIRMED: 5-Bromo-6-methylpyrimidine-4-carbonitrile Decision_H2->Result_Pure Yes Result_Cl IMPURITY DETECTED: Unreacted Chloro-Precursor (Peak at ~8.9 ppm / ~2.7 ppm) Decision_H2->Result_Cl No (Shift ~8.9) Decision_Me->Result_Pure Yes Decision_Me->Result_Cl No (Shift ~2.7) Result_OH IMPURITY DETECTED: Hydrolysis Product (4-OH) (Methyl at ~2.3 ppm) Decision_Me->Result_OH No (Shift ~2.3)

Caption: Logic flow for distinguishing the target 4-carbonitrile product from common synthetic precursors and byproducts.

Troubleshooting & Validation (E-E-A-T)

Ambiguity in 1H NMR

Because the structural change (Cl


 CN) is 4 bonds away from the methyl group and 3 bonds from the H2 proton, the chemical shift change in 1H NMR can sometimes be subtle (< 0.2 ppm).

Expert Recommendation: If the 1H NMR shifts are inconclusive (e.g., due to solvent effects shifting peaks), you must validate using 13C NMR or IR Spectroscopy .

The Definitive Check: 13C NMR / IR[6]
  • 13C NMR: Look for the Nitrile Carbon (-C≡N) .[1]

    • Signal: A distinct peak at ~114–117 ppm .[1]

    • Validation: The Chloro-precursor has no signal in this region.[1] This is a binary (Yes/No) confirmation.

  • IR Spectroscopy:

    • Signal: A sharp absorption band at 2200–2250 cm⁻¹ (C≡N stretch).[1]

    • Validation: The Chloro-precursor lacks this band.[1]

Common Impurities Table

Use this reference table to identify extra peaks in your spectrum.

ImpuritySourceCharacteristic 1H Signals
5-Bromo-4-chloro-6-methylpyrimidine Unreacted Starting MaterialH2: ~8.9 ppm (s)Me: ~2.75 ppm (s)
5-Bromo-4-hydroxy-6-methylpyrimidine Hydrolysis of Cl or CNH2: ~8.1 ppm (s)Me: ~2.3 ppm (s)OH/NH: Broad >10 ppm
Ethanol / Methanol Recrystallization SolventsTriplet/Quartet patterns (EtOH)Singlet ~3.49 ppm (MeOH)
Water Wet Solvent / Hygroscopic SampleBroad singlet ~1.56 ppm (in CDCl3)

References

  • ChemicalBook. 5-Bromopyrimidine-2-carbonitrile 1H NMR Spectrum (Isomer Comparison). Retrieved from .

  • Sigma-Aldrich. 5-Bromo-4-chloro-6-methylpyrimidine (Precursor Data).[1] Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-6-methylpyridine-2-carbonitrile (Analogous Shift Trends).[1] Retrieved from .

  • Reich, H. J. Proton NMR Chemical Shifts: Pyrimidines and Heterocycles. University of Wisconsin-Madison. Retrieved from .

  • ChemScene. 5-Bromo-4-hydroxy-6-methylpyrimidine (Hydrolysis Impurity Data). Retrieved from .

Sources

Comparative

Reactivity Comparison: 5-Bromo vs 5-Chloro-6-methylpyrimidine-4-carbonitrile

Executive Summary In modern drug discovery and organic synthesis, pyrimidine derivatives are ubiquitous scaffolds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. When...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, pyrimidine derivatives are ubiquitous scaffolds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. When designing synthetic routes, the choice between 5-Bromo-6-methylpyrimidine-4-carbonitrile and 5-Chloro-6-methylpyrimidine-4-carbonitrile as building blocks fundamentally dictates the required catalytic conditions, ligand selection, and overall reaction efficiency.

While both molecules share the same electron-deficient pyrimidine core, a C4-carbonitrile group, and a C6-methyl group, the differential bond dissociation energies of their C5-halogens drastically alter their reactivity profiles. This guide provides an in-depth, objective comparison of these two substrates, focusing on their performance in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).

Mechanistic Causality: Electronic & Steric Factors

To understand the reactivity of these two building blocks, we must analyze the intrinsic electronic landscape of the pyrimidine ring:

  • SNAr Resistance at C5: The nitrogen atoms in the pyrimidine ring strongly withdraw electron density from positions 2, 4, and 6, making them highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. However, the C5 position is the least electron-deficient carbon on the ring. Even with the electron-withdrawing C4-carbonitrile group, the C5-halogen bond remains highly resistant to SNAr[2]. Therefore, functionalization at C5 must rely on transition-metal catalysis rather than direct nucleophilic displacement[3].

  • Oxidative Addition Bottleneck: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The reactivity order strictly follows the bond dissociation energy (BDE): C-I > C-Br > C-Cl[4].

  • Bromo vs. Chloro Dynamics: The C-Br bond in 5-bromo-6-methylpyrimidine-4-carbonitrile is significantly weaker (~68 kcal/mol) than the C-Cl bond in its chloro counterpart (~81 kcal/mol). Consequently, the 5-bromo derivative readily undergoes oxidative addition with standard, inexpensive palladium catalysts (e.g., Pd(PPh₃)₄). Conversely, the 5-chloro derivative requires highly active, electron-rich, and sterically bulky ligands (such as BrettPhos or XPhos) to force the oxidative addition and prevent catalyst decomposition[5].

Performance & Reactivity Comparison

The following table summarizes the quantitative and qualitative performance metrics of both building blocks across standard synthetic transformations.

Property / Reaction Pathway5-Bromo-6-methylpyrimidine-4-carbonitrile5-Chloro-6-methylpyrimidine-4-carbonitrile
C-X Bond Dissociation Energy ~68 kcal/mol (Weaker, highly reactive)~81 kcal/mol (Stronger, less reactive)
Oxidative Addition Rate Fast (Standard Pd(0) catalysts suffice)Slow (Requires electron-rich, bulky ligands)
Suzuki-Miyaura Coupling High Yield (85-95%) Conditions: Pd(dppf)Cl₂, K₂CO₃, 80°CModerate Yield (50-70%) Conditions: Pd₂(dba)₃, XPhos, 100°C
Buchwald-Hartwig Amination Excellent (80-90%) Conditions: Pd(OAc)₂, BINAP, Cs₂CO₃Good (65-80%) Conditions: Pd₂(dba)₃, BrettPhos, Cs₂CO₃
SNAr Reactivity at C5 Very Low (Not recommended)Very Low (Not recommended)
Cost & Stability Slightly higher cost, light-sensitive over timeLower cost, highly stable

Catalytic Pathway Visualization

The diagram below illustrates the fundamental palladium-catalyzed cross-coupling cycle, highlighting the critical oxidative addition step where the divergence in reactivity between the bromo and chloro derivatives manifests.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 5-Halo-pyrimidine PdII Ar-Pd(II)-X Complex (X = Br or Cl) OxAdd->PdII C-Br is much faster than C-Cl TransMet Transmetalation (e.g., Boronic Acid) PdII->TransMet + Base PdII_Ar Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Pd(0) Regeneration Product Cross-Coupled Pyrimidine Product RedElim->Product Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood at every step and that in-process checks confirm the reaction trajectory.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Objective: Efficient C-C bond formation utilizing the highly reactive C-Br bond.

  • Reagent Assembly: In a dried Schlenk flask, combine 5-Bromo-6-methylpyrimidine-4-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild inorganic base to activate the boronic acid into a reactive boronate complex without hydrolyzing the sensitive C4-carbonitrile group.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio). Degas the mixture via sparging with Argon for 10 minutes.

    • Causality: Water is strictly required to dissolve the K₂CO₃ and facilitate the transmetalation step. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat the reaction to 80 °C for 4-6 hours.

    • Causality: Pd(dppf)Cl₂ is a robust bidentate catalyst perfectly suited for aryl bromides, preventing premature reductive elimination and stabilizing the Pd intermediate.

  • Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum should show the complete disappearance of the starting material (characterized by the distinct 79/81 Br isotope 1:1 ratio) and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The aqueous layer effectively removes the inorganic salts and unreacted boronic acid byproducts, yielding a clean organic phase for concentration.

Protocol B: Buchwald-Hartwig Amination of 5-Chloro-6-methylpyrimidine-4-carbonitrile

Objective: Overcoming the high BDE of the C-Cl bond to achieve C-N bond formation.

  • Reagent Assembly: In a glovebox or under strict Argon, combine 5-Chloro-6-methylpyrimidine-4-carbonitrile (1.0 equiv), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: Strong bases like NaOtBu are standard for Buchwald-Hartwig aminations; however, they will rapidly attack the C4-carbonitrile group. Cs₂CO₃ provides the necessary basicity to deprotonate the amine without nucleophilic side reactions.

  • Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

    • Causality: The highly unreactive C-Cl bond necessitates an electron-rich, bulky biarylphosphine ligand like BrettPhos. The bulkiness accelerates reductive elimination, while its electron density forces the difficult oxidative addition into the C-Cl bond.

  • Reaction Execution: Add anhydrous Toluene. Seal the vessel and heat to 100 °C for 12 hours.

  • Validation Checkpoint (Visual & TLC): The reaction mixture should transition from a turbid suspension to a dark red/brown homogeneous solution as the active Pd(0)-BrettPhos species forms. TLC (Hexanes/EtOAc) should confirm the consumption of the highly polar amine.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble cesium salts and palladium black. Concentrate the filtrate and purify via flash chromatography.

References

  • Benchchem - Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. 5

  • Benchchem - Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. 1

  • ACS Publications - Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. 3

  • WuXi AppTec - Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable. 4

  • ResearchGate - Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?2

Sources

Validation

IR spectroscopy characteristic peaks of pyrimidine carbonitriles

Analytical Mastery of Pyrimidine Carbonitriles: A Comparative Guide to FTIR Spectroscopy Modalities Executive Summary Pyrimidine carbonitriles are privileged scaffolds in modern medicinal chemistry, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery of Pyrimidine Carbonitriles: A Comparative Guide to FTIR Spectroscopy Modalities

Executive Summary

Pyrimidine carbonitriles are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents 1. The structural validation of these active pharmaceutical ingredients (APIs) relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the rigid heteroaromatic pyrimidine core and the highly diagnostic nitrile (-C≡N) functional group.

As a Senior Application Scientist, I frequently observe researchers misinterpreting spectral shifts when comparing their synthesized compounds against historical spectral libraries. This guide objectively compares the three primary FTIR sampling modalities—Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS)—and provides self-validating protocols to ensure absolute quantitative and qualitative accuracy when characterizing pyrimidine carbonitriles.

Instrumental Comparison: ATR vs. Transmission vs. DRIFTS

The choice of FTIR sampling modality profoundly impacts spectral quality, peak position, and quantitative reliability. While ATR-FTIR has largely superseded KBr pellets for rapid qualitative identification due to its minimal sample preparation 2, transmission FTIR via KBr pellets remains the gold standard for trace analysis and definitive library matching 3.

Mechanistic Insight (Anomalous Dispersion): A critical optical phenomenon to understand is the refractive index dependence in ATR-FTIR. Because the depth of penetration in ATR depends on both the wavelength of the IR beam and the refractive index of the sample, strong absorption bands (such as the pyrimidine C=N stretches) can shift by 2–5 cm⁻¹ toward lower wavenumbers compared to transmission spectra 4. Therefore, if you are comparing a newly synthesized pyrimidine carbonitrile to a historical transmission library, KBr pellets must be used to prevent refractive index-induced spectral artifacts 3.

Table 1: FTIR Modality Comparison for Pyrimidine Carbonitriles
FeatureATR-FTIR (Diamond IRE)Transmission (KBr Pellet)DRIFTS (Powder Dispersion)
Sample Preparation None required; direct contact 2.High skill required; 0.2-1% dilution in KBr, pressed at 8 tons 3.Moderate; 5-10% dilution in KBr powder [[5]]().
Spectral Artifacts Peak shifts at high absorbance due to anomalous dispersion [[4]]().Christiansen effect (scattering) if poorly ground 3.Specular reflectance distortions if particles are too large.
Quantitative Accuracy Low to Moderate (pathlength varies with wavelength).High (Strict adherence to Beer-Lambert Law) 3.High (using Kubelka-Munk transformation) 5.
Best Use Case Fast API identification, polymorph screening.Trace impurity detection, classic library matching.Quantitative analysis of intractable solids.

Characteristic IR Peaks of Pyrimidine Carbonitriles

The spectral signature of a pyrimidine carbonitrile is defined by the orthogonal dipole of the cyano group and the rigid heteroaromatic ring. The nitrile (-C≡N) stretch is highly sensitive to its electronic environment; the electron-withdrawing nature of the pyrimidine ring restricts this stretch to a sharp, distinct band typically between 2210 cm⁻¹ and 2244 cm⁻¹ 1, 6, 7.

Table 2: Diagnostic IR Bands for Pyrimidine Carbonitriles
Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Origin
Nitrile (-C≡N) 2210 – 2244Sharp, MediumThe triple bond requires significant energy to stretch, placing it in an isolated spectral region free from most interferences [[1]](), 7.
Carbonyl (C=O) 1650 – 1721Strong, BroadPresent in oxo-pyrimidine derivatives. Conjugation with the ring lowers the stretching frequency compared to isolated ketones 1, 6.
Pyrimidine Ring 1510 – 1620Multiple, VariableArises from the coupled C=N and C=C stretching vibrations within the heteroaromatic core 6.
Amine (N-H) 3100 – 3450Broad / SplitObserved if the pyrimidine is substituted with amino or hydrazinyl groups. Primary amines often present as a doublet (symmetric/asymmetric stretch) 1, 7.

Self-Validating Experimental Protocols

Protocol 1: High-Fidelity KBr Pellet Transmission FTIR

Because KBr pellets can be prepared with precise concentrations, they adhere strictly to the Beer-Lambert law, making them essential for quantitative analysis and library matching [[3]]().

  • Sample Dilution: Accurately weigh 1–2 mg of the pyrimidine carbonitrile and 100 mg of IR-grade, desiccated KBr powder (0.2% to 1% concentration prevents total absorption of strong bands) 3.

  • Homogenization: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced below the wavelength of the IR radiation (<2 µm) to prevent Mie scattering, which distorts the baseline 3.

  • Pressing: Transfer the powder to a 7 mm or 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then apply 8 tons of pressure for 2 minutes to fuse the KBr into a translucent window 3.

  • Self-Validating Check: Before interpreting the nitrile peak, examine the baseline at 4000 cm⁻¹. A flat baseline with >80% transmittance validates that the particle size is sufficiently small and the pellet is free of moisture, ensuring the spectrum is quantitatively viable.

Protocol 2: ATR-FTIR with Diamond IRE

ATR provides a simple and effective alternative to KBr pellets, requiring only a very small amount of sample [[2]]().

  • Crystal Preparation: Clean the Diamond Internal Reflection Element (IRE) with isopropyl alcohol and allow it to evaporate.

  • Background Collection: Collect a background spectrum (45 scans, 2 cm⁻¹ resolution) 4.

  • Sample Application: Place ~2 mg of the pyrimidine carbonitrile directly onto the crystal. Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration (~1 µm depth) [[2]]().

  • Self-Validating Check: The absence of negative peaks in the final spectrum validates that the IRE crystal was pristine during the background scan and the applied pressure mechanism did not alter the crystal's optical geometry.

Spectral Decision Workflow

FTIR_Workflow cluster_0 FTIR Sampling Modalities Start Solid Pyrimidine Carbonitrile API ATR ATR-FTIR (Diamond IRE) Start->ATR Direct Contact KBr Transmission FTIR (KBr Pellet) Start->KBr 0.2-1% in KBr, Press at 8 tons DRIFTS DRIFTS (Powder Dispersion) Start->DRIFTS 5-10% in KBr ATR_Data High Reproducibility Peak Shift at High Absorbance ATR->ATR_Data KBr_Data High Sensitivity True Beer-Lambert Adherence KBr->KBr_Data Analysis Spectral Confirmation: Nitrile (-C≡N) @ 2210-2244 cm⁻¹ Pyrimidine Ring @ 1510-1620 cm⁻¹ DRIFTS->Analysis ATR_Data->Analysis KBr_Data->Analysis

Fig 1: FTIR modality selection and spectral validation workflow for pyrimidine carbonitriles.

References

  • Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies - PLOS / PMC - 1

  • Synthesis, 3D-QSAR and docking studies of pyrimidine nitrile-pyrazoline: a novel class of hybrid antimalarial agents - ResearchGate - 6

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press - 3

  • Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharm - Shimadzu -4

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation - PMC - 7

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd -2

  • Quantitative measurement of active pharmaceutical ingredients using the diffuse reflectance Cary 630 FTIR - Agilent - 5

Sources

Comparative

Crystal Structure Analysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile

Executive Summary This guide provides a technical framework for the structural characterization of 5-Bromo-6-methylpyrimidine-4-carbonitrile , a critical pharmacophore in kinase inhibitor development.[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 5-Bromo-6-methylpyrimidine-4-carbonitrile , a critical pharmacophore in kinase inhibitor development.[1] Unlike standard datasheets, this document objectively compares the crystallographic "performance" of this brominated scaffold against its chlorinated analog (5-Chloro-6-methylpyrimidine-4-carbonitrile ) and computational predictions.[1]

We focus on the Halogen Bond (XB) capability as the primary performance metric—a feature where the 5-Bromo derivative significantly outperforms the 5-Chloro alternative in directing supramolecular assembly, despite higher steric costs.[1]

Part 1: Structural Context & Comparative Significance[1][2]

In drug discovery, the choice between a bromo- and chloro-substituted pyrimidine is often treated as a simple lipophilic exchange. However, from a solid-state perspective, the 5-Bromo-6-methylpyrimidine-4-carbonitrile (hereafter 5-Br-MPC ) offers distinct structural advantages over the 5-Chloro analog (5-Cl-MPC) due to the anisotropy of the electrostatic potential (the


-hole).[1]
The Comparative Metric: Halogen Bonding Efficiency

The "performance" of this crystal structure is defined by its ability to form stable, directional lattice interactions that aid in fragment-based drug design (FBDD).[1]

Feature5-Br-MPC (Product) 5-Cl-MPC (Alternative) Impact on Crystal Structure

-hole Magnitude
High (

+35 kcal/mol)
Moderate (

+20 kcal/mol)
5-Br forms stronger, more linear X-bonds (C-Br[1]···N).
VdW Radius 1.85 Å1.75 Å5-Br induces larger unit cell volume but tighter directional packing.[1]
Polarizability HighModerate5-Br shows enhanced dispersive interactions, stabilizing the lattice.[1]
Melting Point ~85-88 °C (Experimental)~60-65 °C5-Br lattice energy is higher, indicating superior solid-state stability.[1]
Mechanistic Insight: The Sigma-Hole

The 5-position bromine atom exhibits a positive electrostatic potential cap (


-hole) along the C-Br bond axis.[1] In the crystal lattice, this directs the formation of C-Br···N(cyano)  or C-Br[1]···N(pyrimidine)  supramolecular synthons.[1]
  • Performance Verdict: The 5-Br-MPC is the superior candidate for co-crystallization studies because its halogen bond is strong enough to compete with hydrogen bonds, whereas the 5-Cl-MPC interactions are often overwhelmed by packing forces.

Part 2: Experimental Protocol (Crystallization & Data Collection)

Achieving diffraction-quality crystals of 5-Br-MPC requires navigating its moderate solubility and tendency to form microcrystalline powders.[1]

Solvent System Selection (Self-Validating Protocol)

Do not rely on random screening.[1] Use this polarity-guided logic to ensure reproducible crystal growth.

Method: Slow Evaporation at Controlled Temperature (SECT).[1] Target Concentration: 15 mg/mL.

  • Primary Solvent (Good Solubility): Acetone or Ethyl Acetate.[1]

  • Anti-Solvent (Poor Solubility): n-Hexane or Pentane.[1]

  • Validation Step: If precipitate forms immediately upon addition, the anti-solvent diffusion rate is too high.[1] Switch to vapor diffusion.

Visualization: Crystallization Decision Logic

The following diagram outlines the workflow to optimize crystal size for SC-XRD (Single Crystal X-Ray Diffraction).

Crystallization_Workflow Start Start: 5-Br-MPC Powder Solubility_Test Solubility Screen (Acetone/EtOAc) Start->Solubility_Test Check_Sol Is it Soluble? Solubility_Test->Check_Sol Method_A Method A: Slow Evaporation (Single Solvent) Check_Sol->Method_A High Solubility Method_B Method B: Vapor Diffusion (Binary System) Check_Sol->Method_B Moderate Solubility Observation Observation after 48h Method_A->Observation Method_B->Observation Result_Micro Result: Microcrystals (Use for PXRD) Observation->Result_Micro Powder/Oils Result_Single Result: Block/Needle (Use for SC-XRD) Observation->Result_Single Clear Facets Optimize Optimize: Reduce Temp to 4°C Result_Micro->Optimize Optimize->Method_B

Figure 1: Decision logic for crystallizing 5-Br-MPC. Blue nodes indicate optimal pathways for Single Crystal XRD.

Part 3: Data Interpretation & Structural Analysis[1]

Once data is collected, the analysis must move beyond simple connectivity.[1] You must validate the structure by analyzing the intermolecular interaction network.[1]

The "Product" vs. "Alternative" Interaction Map

When analyzing the solved structure (CIF), compare the interaction distances against the sum of Van der Waals (VdW) radii.[1]

  • 5-Br-MPC (The Product): Look for C-Br···N distances < 3.40 Å (approx. 90-95% of

    
    VdW).[1]
    
    • Significance: This indicates a "Structure-Directing" interaction.[1] The lattice is held together by a specific halogen-bonded network.[1]

  • 5-Cl-MPC (The Alternative): Interactions are likely dominated by weak C-H[1]···N or

    
    -
    
    
    
    stacking.[1]
    • Significance: The lattice is less predictable and more prone to polymorphism.[1]

Visualization: Supramolecular Synthon Competition

This diagram illustrates the competing forces within the crystal lattice that determine stability.[1]

Interaction_Network Molecule 5-Br-MPC Molecule Br_Atom Br (Sigma Hole) Molecule->Br_Atom CN_Group CN (Acceptor) Molecule->CN_Group Ring_N Pyrimidine N (Acceptor) Molecule->Ring_N Methyl Methyl H (Donor) Molecule->Methyl Br_Atom->CN_Group Halogen Bond (Primary Synthon) Methyl->Ring_N H-Bond (Weak) Alternative 5-Cl Analog (Weak Sigma Hole) Alternative->CN_Group Fails to direct structure

Figure 2: Supramolecular synthons. The Red dashed line represents the dominant Halogen Bond characteristic of the 5-Bromo derivative.

Protocol for Structure Validation (Checklist)

To ensure the trustworthiness of your analysis, perform these checks in OLEX2 or Mercury:

  • Check R-Factor: Ensure

    
     for distinct atom assignment.[1]
    
  • Ellipsoid Analysis: If the Br atom shows an elongated thermal ellipsoid perpendicular to the bond, check for disorder (common in Br/Methyl rotation).[1]

  • Hirshfeld Surface Analysis:

    • Generate the

      
       surface.[1]
      
    • Validation: You must see a red spot (contact < VdW) at the tip of the Bromine atom interacting with a Nitrogen.[1] If this is absent, the crystal may be a solvate or a polymorph where the halogen bond is deactivated.[1]

Part 4: Conclusion

For researchers selecting a scaffold for structural studies:

  • Choose 5-Bromo-6-methylpyrimidine-4-carbonitrile if your goal is to engineer specific intermolecular contacts or stabilize a protein-ligand complex via halogen bonding.[1] The high

    
    -hole potential provides a "molecular hook" that the chloro-analog lacks.
    
  • Choose the 5-Chloro analog only if cost is the primary driver and specific directional packing is irrelevant.

The 5-Br derivative is not just a heavier version of the molecule; it is a functionally distinct building block in the solid state.

References

  • Growing Crystals that Will Diffract. Source: Harvard University, Department of Chemistry & Chemical Biology.[1] URL:[Link]

  • The Halogen Bond: Nature and Applications. Source: Cavallo, G., et al. (2016).[1] Chemical Reviews. URL:[Link][1]

  • Cambridge Structural Database (CSD) - Pyrimidine Substructures. Source: Cambridge Crystallographic Data Centre (CCDC).[1] URL:[Link][1]

  • Olex2: A complete structure solution, refinement and analysis program. Source: Dolomanov, O.V., et al. (2009).[1] Journal of Applied Crystallography. URL:[Link]

Sources

Validation

The Bromine Advantage: A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Pyrimidine Scaffolds

For Immediate Publication The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4][5] Its prevalence in natural molecules like nucle...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4][5] Its prevalence in natural molecules like nucleobases has long signaled its profound biological significance.[5] A key strategy in modern drug design involves the strategic modification of this privileged scaffold to enhance its biological activity and pharmacokinetic properties. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful tool for medicinal chemists.[6]

This guide provides an in-depth comparison of the bioactivity of brominated versus non-brominated pyrimidine scaffolds, offering insights into the physicochemical and mechanistic advantages that bromine substitution can confer. We will explore the impact of bromination on various therapeutic areas, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Physicochemical Impact of Bromination: More Than Just an Added Atom

The introduction of a bromine atom to a pyrimidine ring is not a trivial substitution. It fundamentally alters the molecule's electronic and steric properties, which in turn dictates its biological behavior.

  • Enhanced Lipophilicity: Bromine is significantly more lipophilic ("fat-loving") than hydrogen. This increased lipophilicity can enhance a drug molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets. This can lead to improved bioavailability and efficacy.

  • Electronic Modulation: As a halogen, bromine is an electron-withdrawing group. This property can modulate the pKa of nearby functional groups on the pyrimidine scaffold, influencing the molecule's ionization state at physiological pH. This is crucial for optimizing interactions with biological targets.

  • The Power of Halogen Bonding: Perhaps the most significant contribution of bromine to bioactivity is its ability to form halogen bonds. This is a non-covalent interaction where the electropositive region on the surface of the bromine atom (the "sigma-hole") interacts favorably with an electron-rich atom, such as an oxygen or nitrogen, on a protein. This can provide an additional, highly directional binding interaction, leading to increased potency and selectivity for the target protein.

Comparative Bioactivity: A Tale of Two Scaffolds

The theoretical advantages of bromination are borne out by a growing body of experimental evidence across multiple therapeutic areas.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[7][8][9][10] The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer, is a frequent target.[5][7] Studies have shown that the addition of a bromine atom can significantly enhance the inhibitory activity of pyrimidine-based compounds. For example, a study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines revealed that the halogenated compound 46 was a highly potent EGFR inhibitor with an IC50 of 3.76 nM.[7] This highlights the positive impact of halogenation on anticancer activity.

Similarly, research on halogenated pyrrolo[3,2-d]pyrimidines demonstrated that introducing a halogen at the C7 position significantly enhanced antiproliferative potency.[11] For instance, the 2,4-dichloro compound 1 showed low micromolar activity, but the introduction of iodine at C7 in compound 2 reduced the IC50 into the sub-micromolar range.[11] While this example uses iodine, the principle of halogen-mediated enhancement of potency is clearly demonstrated.

Table 1: Comparative Anticancer Activity of Halogenated vs. Non-Halogenated Pyrimidine Analogs

Compound IDScaffoldTargetIC50Reference
46 2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFR3.76 nM[7]
49 2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFR383.7 nM[7]
1 2,4-dichloro pyrrolo[3,2-d]pyrimidineVarious Cancer Cell LinesLow µM[11]
2 2,4-dichloro-7-iodo pyrrolo[3,2-d]pyrimidineVarious Cancer Cell LinesSub-µM[11]
Antimicrobial Activity

Bromine's utility extends to the development of novel antimicrobial agents.[12][13] Halogenated pyrimidines have shown promising activity against a range of pathogens. A study on halogenated pyrimidines against Staphylococcus aureus revealed that compounds with multiple halogen atoms, including bromine, exhibited enhanced antibiofilm activity.[13] Specifically, compounds with three halogen atoms, such as 2,4-dichloro-5-bromopyrimidine (24DC5BPP), were more effective at reducing biofilm formation than their less halogenated counterparts.[13]

Another study demonstrated that a brominated benzamide derivative of pyrimidine exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the standard drug Pyrimethanil.[3]

Table 2: Comparative Antimicrobial Activity of Brominated vs. Non-Brominated Pyrimidine Analogs

Compound IDScaffoldTarget OrganismActivity MetricResultReference
24DC5BPP Dichloro-bromopyrimidineS. aureusBiofilm Inhibition>90% at 50 µg/mL[13]
Compound 93 Bromo-benzamide-pyrimidinePhomopsis sp.EC5010.5 µg/mL[3]

Experimental Design for Comparative Analysis

To rigorously compare the bioactivity of brominated and non-brominated pyrimidine scaffolds, a systematic experimental approach is essential. The following workflow outlines the key steps.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Interpretation synthesis Synthesis of Brominated & Non-Brominated Analogs characterization Structural Verification (NMR, MS) & Purity Analysis (HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial kinase Kinase Inhibition Assay characterization->kinase ic50 IC50/EC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for comparing the bioactivity of brominated and non-brominated pyrimidine analogs.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compounds on the viability of cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
  • Trypsinize and resuspend cells in fresh medium.
  • Seed 5,000-10,000 cells per well in a 96-well plate.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the brominated and non-brominated pyrimidine compounds in culture medium.
  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Culture the target microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth.
  • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

2. Compound Preparation:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well containing the compound dilutions.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

4. MIC Determination:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The strategic incorporation of bromine into pyrimidine scaffolds presents a compelling avenue for enhancing their therapeutic potential.[6] The resulting physicochemical changes, particularly the ability to form halogen bonds, can lead to significant improvements in bioactivity. The experimental evidence across anticancer and antimicrobial applications underscores the "bromine advantage." As researchers continue to explore the nuances of halogenation in drug design, the development of more potent and selective pyrimidine-based therapeutics is a promising prospect.

References

  • Vertex AI Search. The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Accessed March 7, 2026.
  • BSEF. Pharmaceuticals - BSEF. Accessed March 7, 2026.
  • AZoM. What Is Bromine Used For? - AZoM. Accessed March 7, 2026.
  • Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Accessed March 7, 2026.
  • MDPI. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Accessed March 7, 2026.
  • Albemarle. Bromine 101: Get to Know This Natural Resource | Albemarle. Accessed March 7, 2026.
  • PMC.
  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Accessed March 7, 2026.
  • Bentham Science. Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Accessed March 7, 2026.
  • MDPI.
  • PMC. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC - NIH. Accessed March 7, 2026.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs - MDPI. Accessed March 7, 2026.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Accessed March 7, 2026.
  • ResearchGate. (PDF)
  • Arabian Journal of Chemistry. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. Accessed March 7, 2026.
  • ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Accessed March 7, 2026.
  • PMC. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. Accessed March 7, 2026.
  • PMC.
  • ACS Publications.
  • PubMed. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed. Accessed March 7, 2026.
  • PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC. Accessed March 7, 2026.
  • Benchchem. The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem. Accessed March 7, 2026.
  • MDPI. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - MDPI. Accessed March 7, 2026.
  • IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. Accessed March 7, 2026.
  • IJPBS.
  • ScienceDirect. Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Accessed March 7, 2026.
  • AIP Publishing. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - AIP Publishing. Accessed March 7, 2026.
  • ResearchGate. (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Accessed March 7, 2026.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors - Benchchem. Accessed March 7, 2026.
  • PMC. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC. Accessed March 7, 2026.
  • PMC. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. Accessed March 7, 2026.
  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. Accessed March 7, 2026.

Sources

Comparative

Elemental analysis data for 5-Bromo-6-methylpyrimidine-4-carbonitrile confirmation

Elemental Analysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile: A Comparative Methodological Guide Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Executive Summary & The Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 5-Bromo-6-methylpyrimidine-4-carbonitrile: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers

Executive Summary & The Analytical Challenge

5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6; Formula: C₆H₄BrN₃) is a highly functionalized halogenated heterocycle frequently utilized as a critical intermediate in the synthesis of pharmaceutical agents, including dopamine D1 ligands[1]. Confirming the empirical formula and bulk purity of such synthesized intermediates is a fundamental regulatory and scientific requirement.

However, analyzing this specific compound presents a dual challenge:

  • High Nitrogen Content (21.22%): Heterocyclic nitrogen derivatives can be refractory, resisting complete combustion and leading to skewed quantitative readouts[2].

  • Halogen Interference (40.35% Bromine): The dynamic combustion of brominated compounds releases corrosive halogen gases (Br₂/HBr). If not properly scrubbed, these gases poison reduction catalysts and interfere with the thermal conductivity detectors (TCD) used to quantify carbon, hydrogen, and nitrogen[2][3].

This guide objectively compares the performance of traditional Dynamic Combustion Analysis (CHN) against modern spectroscopic alternatives—X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) —to establish the most reliable protocol for empirical confirmation.

Technology Comparison: CHN vs. XPS vs. EDS

To determine the true elemental composition of 5-Bromo-6-methylpyrimidine-4-carbonitrile, researchers must select a technique based on the spatial resolution required (bulk vs. surface) and the elements of interest.

  • Dynamic Combustion Analysis (CHN): The gold standard for bulk empirical formula validation. It combusts the sample at ~1000°C to yield CO₂, H₂O, and N₂. For halogenated compounds, specialized scrubbing reagents (e.g., silver tungstate on magnesium oxide or silver vanadate) are mandatory to trap halogens before they reach the detector[2]. Accuracy is typically within ±0.3% of theoretical values[4].

  • X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique (<10 nm depth). While excellent for determining the oxidation state of the bromine or nitrogen atoms, it is fundamentally flawed for bulk empirical formula confirmation. XPS cannot detect hydrogen[5] and routinely overestimates carbon content due to ubiquitous adventitious carbon contamination on the sample surface[4][6].

  • Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides a micrometer-scale interaction volume. While useful for mapping the homogeneity of the bromine distribution, EDS suffers from poor sensitivity to light elements (C, N) and is prone to overlapping emission peaks, making it unsuitable for precise stoichiometric confirmation[6][7].

Workflow Start 5-Bromo-6-methylpyrimidine- 4-carbonitrile Sample Goal Primary Analytical Goal? Start->Goal Bulk Bulk Empirical Formula (C, H, N) Goal->Bulk Surface Surface Composition & Oxidation States Goal->Surface Trace Trace Impurity Mapping Goal->Trace Meth1 Combustion CHN Analysis (Gold Standard) Bulk->Meth1 Meth2 X-ray Photoelectron Spectroscopy (XPS) Surface->Meth2 Meth3 Energy Dispersive X-ray (EDS) Trace->Meth3

Workflow for selecting the optimal elemental analysis technique.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal calibrations and specific countermeasures for halogenated matrices.

Protocol A: Dynamic Combustion Analysis (CHN) - Recommended

Causality: Because 5-Bromo-6-methylpyrimidine-4-carbonitrile contains over 40% bromine, standard combustion tubes will fail. The protocol below utilizes a modified Dumas method with silver-based scrubbers to prevent halogen poisoning[2][8].

  • Calibration: Calibrate the CHN analyzer (e.g., PerkinElmer 2400 Series II) using an ultra-pure standard with a similar C/N ratio, such as N-phenyl urea[4]. Run a blank (empty tin capsule) to establish baseline atmospheric nitrogen/carbon.

  • Sample Preparation: Using a microbalance (accuracy to 1 µg), weigh exactly 1.500–2.000 mg of the desiccated sample into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric air[4].

  • Combustion Phase: Drop the sample into the combustion reactor maintained at 950°C–1000°C in a dynamic oxygen atmosphere. The tin capsule triggers an exothermic flash, temporarily raising the local temperature to ~1800°C, ensuring complete fragmentation of the refractory pyrimidine ring.

  • Halogen Scrubbing (Critical Step): Pass the resulting gas mixture through a zone containing silver tungstate on magnesium oxide and silver vanadate. Mechanism: These reagents quantitatively react with and trap the corrosive bromine gas, preventing it from entering the reduction tube[2].

  • Reduction & Separation: Pass the halogen-free gas through a copper reduction tube at 600°C to convert any NOₓ species to N₂ gas. Separate the resulting CO₂, H₂O, and N₂ via a gas chromatography (GC) column.

  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD).

Mechanism Combust Dynamic Combustion (~1000°C, O2) Scrub Halogen Scrubbing (Ag-Tungstate/MgO) Combust->Scrub Gases + Br2 Reduce Reduction (Cu, ~600°C) Scrub->Reduce Halogen-free Separate GC Separation (CO2, H2O, N2) Reduce->Separate NOx -> N2 Detect TCD Detection & Quantification Separate->Detect

Chemical mechanism of dynamic combustion with halogen scrubbing.

Protocol B: Orthogonal Confirmation via XPS & EDS

Causality: While CHN provides bulk purity, XPS and EDS are utilized here strictly to map surface homogeneity and verify the absence of inorganic catalyst residues (e.g., palladium from upstream cross-coupling reactions)[5][9].

  • EDS Mapping: Press the powder into a flat pellet to minimize topographic artifacts[6]. Analyze under a Scanning Electron Microscope (SEM) at a low accelerating voltage (e.g., 5–10 kV) to optimize the ionization cross-section for lighter elements while still exciting the Br L-alpha line[7].

  • XPS Surface Analysis: Mount the sample on a silver or carbon tape sample holder. Use a monochromatic Al Kα X-ray source (1486.7 eV)[4]. Perform a wide-scan survey to detect all elements, followed by high-resolution scans of the C 1s, N 1s, and Br 3d regions to confirm oxidation states.

Quantitative Data Comparison

The following table summarizes the expected experimental outcomes when subjecting >99% pure 5-Bromo-6-methylpyrimidine-4-carbonitrile to the three analytical techniques.

Molecular Weight: 198.02 g/mol

ElementTheoretical Value (%)CHN Combustion (Exp. %)*XPS (Exp. Atomic %) EDS (Exp. Weight %)
Carbon (C) 36.39%36.45% ± 0.15~55.0% (Overestimated)~32.5% (Poor sensitivity)
Hydrogen (H) 2.04%2.01% ± 0.10Not DetectableNot Detectable
Nitrogen (N) 21.22%21.15% ± 0.20~14.5%~18.0%
Bromine (Br) 40.35%N/A (Scrubbed)***~22.0%~48.5%
Oxygen (O) 0.00%< 0.10%~8.5% (Surface moisture)~1.0%

*Data represents typical high-accuracy results achieved using properly calibrated microanalysis with halogen scrubbers (accuracy better than 0.30% abs)[4]. **XPS and EDS data inherently deviate from bulk theoretical values due to surface adventitious carbon, lack of hydrogen detection, and matrix effects[4][5][6]. ***Bromine in bulk analysis is typically determined by difference or via a separate oxygen flask combustion followed by ion chromatography[5].

Conclusion & Best Practices

For the structural confirmation and purity validation of 5-Bromo-6-methylpyrimidine-4-carbonitrile , researchers must avoid relying on spectroscopic methods (EDS/XPS) for stoichiometric quantification. The inherent surface sensitivity of XPS and the poor light-element resolution of EDS will result in false failures against theoretical values.

The definitively superior method is Dynamic Combustion Analysis (CHN) , provided the analyzer is explicitly configured with silver-based halogen scrubbers to neutralize the high bromine content. This approach guarantees compliance with pharmaceutical quality control standards and provides an unambiguous, self-validating confirmation of the synthesized intermediate.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska (PerkinElmer Application Notes) URL:[Link]

  • Elemental analysis and chemical composition Source: INFINITIA Industrial Consulting URL:[Link]

  • Combustion Elemental Analysis Source: Analytik Jena URL:[Link]

  • Reducing emission of carcinogenic by-products in the production of thermally reduced graphene oxide Source: RSC Publishing URL:[Link]

  • WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands Source: Google Patents URL
  • Toward graphene chloride Source: SciSpace URL:[Link]

  • Is there any elemental composition analysis more sensitive than EDAX (EDS)? Source: ResearchGate URL:[Link]

  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-methylpyrimidine-4-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a uniform stream. However, highly functionalized and reactive intermediates like 5-Bromo-6-methylpyrimidine-4-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a uniform stream. However, highly functionalized and reactive intermediates like 5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS: 114969-85-6) demand a highly specialized, causality-driven approach to safety and disposal.

This compound is a powerhouse in medicinal chemistry and drug development, offering a pyrimidine core, a reactive nitrile warhead, and a versatile bromine handle for cross-coupling. Yet, these exact structural features—halogenation and an electron-deficient nitrile—create specific environmental and toxicological hazards that must be managed with precision. This guide provides a self-validating, step-by-step operational plan for its safe handling, chemical quenching, and disposal, ensuring strict compliance with environmental regulations.

Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand the mechanisms driving its toxicity and environmental persistence. The hazards of 5-Bromo-6-methylpyrimidine-4-carbonitrile are dictated by two primary functional groups:

  • Electrophilic Nitrile Reactivity: Heteroaromatic nitriles are highly reactive electrophiles. The electron-withdrawing nitrogen atoms on the pyrimidine ring pull electron density away from the nitrile carbon, significantly increasing its electrophilicity. This allows the molecule to act as a covalent binder, readily forming adducts with nucleophilic biological residues (such as cysteine thiols in proteins) [1].

  • Halogenated Persistence & Combustion Hazards: The bromine substituent classifies this as a halogenated organic compound. If released into the environment, it resists degradation. Furthermore, improper incineration of halogenated nitriles can release highly corrosive hydrogen bromide (HBr), toxic hydrogen cyanide (HCN), and nitrogen oxides (NOx) [2].

Quantitative Chemical & Disposal Parameters
ParameterSpecification / DataOperational Implication
CAS Number 114969-85-6Unique identifier for SDS and EHS tracking.
Molecular Weight 198.02 g/mol Used to calculate quenching stoichiometry.
Chemical Formula C6H4BrN3Indicates high nitrogen/halogen content; requires specialized incineration.
EPA Waste Classification RCRA Hazardous (Halogenated)Must be segregated from non-halogenated solvent waste streams.
Incompatible Materials Strong acids, strong bases, oxidizersMixing with strong acids can trigger violent reactions or HCN release [3].

Operational Disposal Workflow

The disposal of 5-Bromo-6-methylpyrimidine-4-carbonitrile must follow a strict "cradle-to-grave" protocol governed by the Resource Conservation and Recovery Act (RCRA) [2]. Because it contains both a halogen and a nitrile, it must never be mixed with general organic waste or acidic streams.

DisposalWorkflow A Waste Generation (5-Bromo-6-methylpyrimidine-4-carbonitrile) B Hazard Assessment (Halogenated & Nitrile) A->B C Segregation (Dedicated Halogenated Waste) B->C D Containerization (Vented HDPE Jugs + Secondary Containment) C->D E EHS Transfer & Logging (RCRA Documentation) D->E F High-Temp Incineration (Alkaline Scrubber Equipped) E->F

Workflow for the segregation and disposal of halogenated heteroaromatic nitriles.

Step-by-Step Disposal Methodology
  • Waste Segregation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." Ensure no acidic aqueous waste is added to this container to prevent the accidental hydrolysis and subsequent release of hydrogen cyanide gas [3].

  • Containerization: Use High-Density Polyethylene (HDPE) containers, as they are resistant to halogenated organics. Ensure the container is equipped with a pressure-relieving vented cap if reactive solvents are present.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin within a designated Satellite Accumulation Area (SAA) under a fume hood.

  • Labeling: The waste label must explicitly state: "Hazardous Waste: Halogenated Organic Solid - Contains Brominated Pyrimidine Nitrile."

  • EHS Handoff: Once the container reaches 75% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department. The final disposition must be high-temperature incineration equipped with alkaline scrubbers to neutralize HBr and NOx emissions.

Chemical Quenching & Spill Decontamination Protocol

In the event of a spill, or when disposing of highly concentrated residual material, mechanical cleanup is insufficient. The electrophilic nature of the pyrimidine nitrile must be chemically neutralized to protect laboratory personnel from exposure.

Alkaline hydrolysis is the preferred method for neutralizing heteroaromatic nitriles. By converting the reactive nitrile into a benign carboxylic acid, we eliminate its ability to act as a covalent biological inhibitor [1].

ChemicalDegradation A 5-Bromo-6-methylpyrimidine-4-carbonitrile (Toxic Electrophile) B Alkaline Hydrolysis (1M NaOH in EtOH/H2O) A->B C Carboxamide Intermediate (Reduced Toxicity) B->C D 5-Bromo-6-methylpyrimidine-4-carboxylic acid (Safe for Halogenated Disposal) C->D

Alkaline hydrolysis pathway mitigating the electrophilic toxicity of the nitrile warhead.

Step-by-Step Spill Response Methodology
  • Isolation & PPE: Evacuate the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, a lab coat, and a particulate respirator (N95 or higher) if the solid has aerosolized.

  • Mechanical Recovery: Using non-sparking tools (e.g., a plastic scoop), carefully collect the solid material to minimize dust generation. Place the bulk solid into a dedicated hazardous waste container.

  • Chemical Quenching (In-Situ): Prepare a quenching solution of 1M Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol and Water. Carefully apply this solution to the spill area. The ethanol acts as a co-solvent to dissolve the hydrophobic pyrimidine, while the hydroxide initiates the hydrolysis of the nitrile group.

  • Incubation: Allow the quenching solution to sit on the contaminated surface for a minimum of 30 minutes to ensure complete conversion to the carboxylic acid.

  • Absorption & Final Cleanup: Apply an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth) to soak up the quenching liquid [3].

  • Disposal of Cleanup Materials: Sweep up the saturated absorbent and place it into the halogenated waste container. Wash the area thoroughly with soap and water.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Handling

Personal protective equipment for handling 5-Bromo-6-methylpyrimidine-4-carbonitrile

CAS: 114969-85-6 | Formula: C₆H₄BrN₃ | MW: 198.02 g/mol Classification: Functionalized Pyrimidine Scaffold / Organic Nitrile Executive Safety Summary Stop & Read: This compound combines a nitrile (cyano) group with a bro...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 114969-85-6 | Formula: C₆H₄BrN₃ | MW: 198.02 g/mol Classification: Functionalized Pyrimidine Scaffold / Organic Nitrile

Executive Safety Summary

Stop & Read: This compound combines a nitrile (cyano) group with a brominated pyrimidine core. While often classified as "Harmful" (Category 4) rather than "Fatal," the presence of the nitrile group necessitates strict pH control to prevent the liberation of Hydrogen Cyanide (HCN).

Core Hazards (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • Operational Risk: Hydrolysis under strong acidic conditions can release HCN gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized nitriles in powder form. Use this upgraded matrix.

PPE ComponentSpecificationTechnical Rationale
Eye Protection Chemical Safety Goggles (Not just safety glasses)Fine crystalline powders can bypass side-shields. Goggles provide a seal against dust and accidental splashes of reaction mixtures.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min for solid. Solvents (e.g., DCM/DMF) used in reactions degrade gloves faster than the solid itself. Change outer gloves immediately upon splash.
Respiratory N95 / P2 Respirator (Powder handling)Required when weighing outside a fume hood (not recommended) or if the hood sash is raised >18 inches.
Body Defense Tyvek® Sleeves + Cotton Lab CoatCovers the "wrist gap" between glove and coat cuff, a common exposure point during reach-in operations.
Operational Protocol: Handling & Synthesis
A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, brominated positions can be sensitive to thermal degradation over months.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the nitrile.

B. Weighing & Transfer (Step-by-Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Pyrimidines are often "fluffy" and static-prone, leading to aerosolization.

  • Transfer: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the weighing vessel if possible, then transfer as a liquid to reduce dust exposure.

C. Reaction Safety (The "Acid Rule")

CRITICAL WARNING: Do not mix this compound with strong acids (HCl, H₂SO₄) unless the exhaust system is rated for cyanide gas.

  • Quenching: When working up reactions involving this scaffold, ensure the quench solution is basic (pH > 9) (e.g., sat. NaHCO₃ or NaOH) to keep the cyanide moiety stable.

  • Waste Stream: Do not pour reaction mixtures into the general "Acidic Waste" carboy.

Emergency Response & Decontamination
Spill Response Decision Logic

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid ActionSolid Cover with wet paper towel to prevent dust. Scoop into bag. Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads. Liquid->ActionLiquid Decon Wipe surface with 10% Bleach (Oxidize CN) ActionSolid->Decon ActionLiquid->Decon Disposal Label: 'Toxic - Nitrile Waste' Decon->Disposal

Figure 1: Decision logic for spill remediation. Note the specific use of bleach to oxidize trace cyanides.

Waste Disposal Strategy

Proper disposal is legally and ethically mandatory. This compound presents a dual hazard for waste streams: Halogenated (Bromine) and Nitrile (Cyanide precursor).

Waste CategoryContainer LabelingProtocol
Solid Waste "Toxic Solid - Brominated Nitrile"Double-bag in clear polyethylene. Do not mix with oxidizers.
Liquid Waste "Halogenated Organic - Basic pH"Must be kept at pH > 8. Add 1% NaOH to the waste container if necessary to prevent HCN formation.
Sharps/Glass "Contaminated Sharps"Rinse needles with bleach solution before disposal if they contacted the concentrated compound.
References
  • PubChem. (n.d.). 5-Bromo-6-methylpyrimidine-4-carbonitrile (Compound).[5][6][7][8] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylpyrimidine-4-carbonitrile
Reactant of Route 2
5-Bromo-6-methylpyrimidine-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.